Dinaline
Description
Structure
2D Structure
Properties
IUPAC Name |
4-amino-N-(2-aminophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h1-8H,14-15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMGHALXLXKCBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046114 | |
| Record name | Dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201049 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58338-59-3 | |
| Record name | Dinaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58338-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dinalin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058338593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyldinaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16142 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NSC-328786 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DINALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG9G4Z82PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dinaline's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinaline (4-amino-N-(2'-aminophenyl)benzamide) is a novel antineoplastic agent that has demonstrated significant preclinical efficacy against various cancer models, including colon carcinoma and acute myelocytic leukemia.[1] While its precise molecular target remains to be definitively identified, extensive research has elucidated several key mechanisms through which this compound exerts its anticancer effects. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, focusing on its impact on cellular metabolism, cell cycle progression, and DNA integrity. Quantitative data from key studies are summarized, and detailed experimental protocols are provided.
Core Mechanisms of Action
The antitumor activity of this compound appears to be multifactorial, stemming from its ability to disrupt several fundamental cellular processes in cancer cells. The primary hypothesized mechanism is the induction of DNA damage, likely following metabolic activation. This is supported by observations of DNA crosslinking activity and profound effects on DNA synthesis and cell cycle progression.[2] Concurrently, this compound significantly alters cellular metabolism, specifically inhibiting amino acid transport and enhancing glucose uptake.
DNA Damage and Synthesis Inhibition
An early study characterized this compound as having DNA-DNA crosslinking activity following in vivo treatment.[2] Although the specific nature of these crosslinks has not been detailed, this activity is a plausible primary mechanism for its cytotoxic effects. As an aminophenyl benzamide derivative, this compound likely undergoes metabolic activation to form reactive intermediates that can covalently bind to DNA, forming adducts and crosslinks. This damage would subsequently interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis.
This hypothesis is strongly supported by the consistent observation that this compound inhibits DNA synthesis. Studies have shown a significant, concentration-dependent decrease in thymidine incorporation into the DNA of cancer cells exposed to the drug.[3]
Cell Cycle Arrest at S-Phase
A hallmark of this compound's activity is the induction of a cell cycle block at the S-phase.[2][3] This is a logical consequence of DNA damage and inhibited DNA synthesis. When the replication fork encounters DNA lesions or when the machinery for DNA synthesis is impaired, a checkpoint is activated to halt progression through the S-phase, allowing time for DNA repair. If the damage is too extensive, this can trigger apoptosis. Flow cytometry analysis of this compound-treated colon carcinoma cells revealed a significant reduction in the S-phase fraction, indicating a block at the S-phase entrance.[2][3]
Altered Cellular Metabolism
This compound induces distinct and significant changes in the metabolic activity of cancer cells.
This compound has been shown to cause a concentration-dependent decrease in the sodium-dependent uptake of the amino acid analog alpha-aminoisobutyric acid (AIB).[3] This suggests an interaction with cell membrane transport proteins. Given the high demand for amino acids in rapidly proliferating cancer cells for protein synthesis and as metabolic fuel, the inhibition of their transport could contribute to the cytostatic and cytotoxic effects of this compound.
Interestingly, exposure to this compound leads to a significant enhancement of fluorodeoxyglucose (FdGlc) uptake in colon carcinoma cells.[2] This effect was observed to be synergistic when this compound was combined with the glucose metabolism inhibitor 2-deoxyglucose (dGlc), resulting in an almost 50% additional decrease in cell number compared to this compound monotherapy.[2] This suggests that this compound may induce a metabolic stress response that increases the reliance of cancer cells on glycolysis.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
| In Vitro Efficacy of this compound and its Derivatives | ||
| Compound | Assay | IC50 Concentration |
| This compound | MTT Dye Conversion (48h) | 1 - 2.2 µg/ml |
| This compound | MTT Dye Conversion (72h) | 0.6 - 1.6 µg/ml |
| p-N-methylthis compound | MTT Dye Conversion (48h) | 1 - 2.2 µg/ml |
| p-N-methylthis compound | MTT Dye Conversion (72h) | 0.6 - 1.6 µg/ml |
| p-N-acetylthis compound | MTT Dye Conversion (48h) | 1 - 2.2 µg/ml |
| p-N-acetylthis compound | MTT Dye Conversion (72h) | 0.6 - 1.6 µg/ml |
Data from Seelig, M. H., & Berger, M. R. (1996). Efficacy of this compound and its methyl and acetyl derivatives against colorectal cancer in vivo and in vitro.[4]
| In Vivo Efficacy of this compound and its Derivatives in Acetoxymethylmethylnitrosamine-induced Colorectal Carcinomas in Rats | |||
| Compound | Dosage (mg/kg) | T/C% (Median Tumor Volume of Treated/Control) | Mortality (%) |
| This compound | 10 | 0.4 | 87 |
| This compound | 7.7 | 16 | 47 |
| This compound | 5.9 | 10.6 | 13 |
| p-N-methylthis compound | 13.8 | 2 | 47 |
| p-N-methylthis compound | 10.6 | 5.7 | 20 |
| p-N-methylthis compound | 8.2 | 8.4 | 27 |
| p-N-methylthis compound | 6.2 | 25 | 30 |
| p-N-acetylthis compound | 11.9 | - | 100 |
| p-N-acetylthis compound | 9.1 | 18.3 | 20 |
| p-N-acetylthis compound | 7.0 | 11.1 | 13 |
| p-N-acetylthis compound | 5.3 | 21.6 | 20 |
| 5-FU + Leucovorin | 25 (each) | 81.4 | Similar to Ac-Din (7.0 mg/kg) |
Data from Seelig, M. H., & Berger, M. R. (1996). Efficacy of this compound and its methyl and acetyl derivatives against colorectal cancer in vivo and in vitro.[4]
| Effect of this compound on Amino Acid and Glucose Uptake in SW707 Colon Carcinoma Cells | ||
| Parameter | This compound Concentration | Effect |
| Sodium-dependent AIB uptake | Concentration-dependent | Decrease to 67%-36% of control |
| Thymidine incorporation into DNA | Concentration-dependent | Decrease by 70% to 84% |
| Fluorodeoxyglucose (FdGlc) uptake (24h exposure, measured after 1 day) | 20-540 µM | 2.0- to 2.5-fold enhancement |
| Fluorodeoxyglucose (FdGlc) uptake (48h incubation) | 20-540 µM | 2.5- to 3.5-fold enhancement |
| Fluorodeoxyglucose (FdGlc) uptake (72h incubation) | 20-540 µM | 2.0-fold enhancement |
Data from Schaider, H., et al. (1995). This compound inhibits amino acid transport and proliferation of colon carcinoma cells in vitro.[3] and Schaider, H., et al. (1995). Combination treatment based on metabolic effects of this compound.[2]
Signaling Pathways and Experimental Workflows
While a definitive signaling pathway directly targeted by this compound has not been identified, the following diagrams illustrate the hypothesized mechanism of action and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Cell Culture and this compound Treatment
-
Cell Line: Human colon carcinoma cell line SW707.
-
Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 10% fetal calf serum, 2 mM L-glutamine, and 1% penicillin/streptomycin in a humidified atmosphere of 5% CO2 at 37°C.
-
This compound Preparation: this compound (GOE 1734) is dissolved in DMSO to create a stock solution, which is then diluted in the culture medium to the desired final concentrations (e.g., 7 µM - 540 µM). The final DMSO concentration in the culture medium should be kept below 0.5%.
³H-Thymidine Incorporation Assay (DNA Synthesis)
-
Seed SW707 cells in 24-well plates and allow them to adhere overnight.
-
Expose the cells to various concentrations of this compound for 24 hours.
-
After the incubation period, add 1 µCi of ³H-thymidine to each well and incubate for an additional 4 hours.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Precipitate the DNA by adding ice-cold 5% trichloroacetic acid (TCA) and incubating for 30 minutes at 4°C.
-
Wash the precipitate twice with 5% TCA.
-
Solubilize the DNA by adding 0.5 M NaOH.
-
Neutralize the samples with an equal volume of 0.5 M HCl.
-
Transfer the samples to scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Express the results as a percentage of the untreated control.
Cell Cycle Analysis by Flow Cytometry
-
Culture SW707 cells in culture flasks and treat with this compound for the desired time points.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 24 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
Deconvolute the resulting DNA histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
³H-alpha-aminoisobutyric acid (AIB) Uptake Assay (Amino Acid Transport)
-
Plate SW707 cells in 24-well plates and grow to confluence.
-
Wash the cells with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells with various concentrations of this compound for a specified time.
-
Initiate the uptake by adding a buffer containing ³H-AIB (1 µCi/ml).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold sodium-free buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Measure the radioactivity of the lysate using a liquid scintillation counter.
-
Determine the protein concentration of the lysate for normalization.
-
Calculate the AIB uptake rate and express it as a percentage of the control.
¹⁴C-Fluorodeoxyglucose (FdGlc) Uptake Assay (Glucose Uptake)
-
Culture and treat SW707 cells with this compound as described above.
-
Following treatment, wash the cells with glucose-free medium.
-
Add glucose-free medium containing ¹⁴C-FdGlc (0.5 µCi/ml) and incubate for 30 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells and measure the radioactivity as described for the AIB uptake assay.
-
Normalize the results to the protein content and express as a percentage of the control.
Conclusion and Future Directions
This compound is a preclinical anticancer agent with a multifaceted mechanism of action. The available evidence strongly suggests that its primary mode of cytotoxicity involves the induction of DNA damage, leading to S-phase arrest and subsequent cell death. Additionally, its profound effects on cellular metabolism, including the inhibition of amino acid transport and enhancement of glucose uptake, likely contribute significantly to its antitumor activity.
While the exact molecular target of this compound remains elusive, future research should focus on:
-
Metabolic Activation Studies: Identifying the specific metabolic pathways and enzymes responsible for converting this compound into a DNA-reactive species.
-
Characterization of DNA Adducts: Isolating and structurally characterizing the DNA adducts and crosslinks formed by this compound to understand the precise nature of the DNA damage.
-
Signaling Pathway Analysis: Investigating the specific checkpoint proteins (e.g., ATM, ATR, Chk1, Chk2, p53) and signaling pathways that are activated in response to this compound-induced DNA damage and metabolic stress.
A more detailed understanding of these aspects will be crucial for the further development and potential clinical application of this compound and its derivatives.
References
- 1. This compound: a new oral drug against leukemia? Preclinical studies in a relevant rat model for human acute myelocytic leukemia (BNML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination treatment based on metabolic effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Dinaline's Effect on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinaline (also known as GOE1734 or 4-amino-N-(2'-aminophenyl)benzamide) is an antineoplastic agent that has demonstrated cytostatic and cytotoxic effects on cancer cells. A key mechanism of its action involves the perturbation of cell cycle progression. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on the cell cycle, with a focus on its established effects, potential mechanisms of action, and relevant experimental methodologies. The available data indicates that this compound primarily induces a cell cycle block at the entrance to the S phase. This guide will summarize the quantitative data, outline potential signaling pathways, and provide detailed experimental protocols for researchers investigating this compound.
Introduction
The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs), which ensure the orderly progression through distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, the cell cycle machinery represents a critical target for the development of novel anticancer therapies.
This compound has emerged as a compound of interest due to its inhibitory effects on cancer cell proliferation. This document synthesizes the available scientific literature to provide an in-depth guide on its specific effects on cell cycle progression.
Mechanism of Action and Effect on Cell Cycle
The primary and most consistently reported effect of this compound on the cell cycle is the induction of a block at the S phase entrance.[1] This prevents cells from initiating DNA synthesis, thereby halting their proliferation.
S Phase Arrest
Studies on the human colon carcinoma cell line SW707 have shown that exposure to this compound leads to a significant decrease in the fraction of cells in the S phase.[1] This arrest is correlated with a substantial reduction in the incorporation of thymidine into DNA, a key process during the S phase.[1]
Potential Mechanisms of Action
While the precise molecular signaling cascade leading to this compound-induced S phase arrest is not yet fully elucidated, two primary mechanisms have been suggested based on experimental observations:
-
Inhibition of Amino Acid Transport: this compound has been shown to inhibit the sodium-dependent uptake of amino acids.[1] This could disrupt cellular metabolism and the synthesis of proteins essential for S phase entry and progression.
-
DNA-DNA Crosslinking: In vivo studies have indicated that this compound possesses DNA-DNA crosslinking activity. Such lesions can create physical barriers to the DNA replication machinery, leading to replication stress and the activation of cell cycle checkpoints that halt progression into S phase.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from a study on the SW707 human colon carcinoma cell line exposed to this compound.[1]
Table 1: Effect of this compound on ³H-Thymidine Incorporation into DNA
| This compound Concentration (µM) | Decrease in Thymidine Incorporation (%) |
| 7 | 70 |
| 27 | 75 |
| 135 | 80 |
| 540 | 84 |
Table 2: Effect of this compound on S Phase Fraction
| This compound Concentration (µM) | Observation |
| Increasing Concentrations | A correlated decrease in the S phase fraction was observed. |
Signaling Pathways
Based on the known mechanisms of S phase arrest and the potential actions of this compound, a hypothetical signaling pathway can be proposed. The DNA crosslinking activity of this compound could induce replication stress, which is primarily sensed by the ATR (Ataxia Telangiectasia and Rad3-related) kinase. Activation of ATR would then lead to the phosphorylation and activation of the downstream checkpoint kinase Chk1. Activated Chk1 can then phosphorylate and inactivate Cdc25A, a phosphatase required for the activation of CDK2. Inhibition of the Cyclin E/CDK2 complex, a key driver of the G1/S transition, would ultimately lead to a block at the S phase entrance.
It is crucial to note that this pathway is a hypothesis based on the general mechanisms of S phase arrest and requires direct experimental validation for this compound.
Experimental Protocols
The following provides a detailed methodology for a key experiment to assess this compound's effect on cell cycle progression.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze the cell cycle distribution of a cell line (e.g., SW707) treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
SW707 human colon carcinoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (GOE1734)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed SW707 cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 7, 27, 135, 540 µM) for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Wash the cells once with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).
-
Conclusion
This compound effectively halts cell cycle progression at the S phase entrance in colon carcinoma cells. While the complete molecular mechanism is still under investigation, available evidence points towards the inhibition of amino acid transport and the induction of DNA damage as potential initiating events. Further research is warranted to fully delineate the signaling pathways involved and to identify the direct molecular targets of this compound. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development aiming to further explore the therapeutic potential of this compound.
References
In Vitro Cytotoxicity of Dinaline and its Analogs in Leukemia Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available in vitro data on the cytotoxicity of Dinaline and its acetylated analog, CI-994 (Acetylthis compound), in the context of leukemia. While direct evidence in human leukemia cell lines is limited, this document synthesizes preclinical findings from rat leukemia models to inform future research and drug development efforts. The guide details the known mechanisms of action, presents quantitative cytotoxicity data in a structured format, outlines relevant experimental protocols, and visualizes key concepts through diagrams. The primary focus of the available in vitro data is on CI-994, a histone deacetylase (HDAC) inhibitor, and its effects on a rat acute myelocytic leukemia cell line.
Introduction
This compound, with the chemical name 4-amino-N-(2'-aminophenyl)benzamide, and its derivative CI-994 are compounds that have been investigated for their anti-neoplastic properties.[1] this compound's mode of action remains largely unknown, but it has shown a striking therapeutic index in preclinical animal models of acute myelocytic leukemia (AML).[2] Its acetylated form, CI-994, is characterized as a histone deacetylase (HDAC) inhibitor.[1] HDAC inhibitors represent a class of epigenetic-modifying agents that can alter gene expression to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3] This guide focuses on the in vitro cytotoxic effects of these compounds on leukemia cells.
Quantitative Cytotoxicity Data
The majority of in vitro cytotoxicity data for this compound and its analogs in leukemia pertains to studies conducted on rat-derived cell lines. The following table summarizes the key quantitative findings.
| Compound | Cell Line | Cell Type | Assay | Endpoint | Value | Reference |
| CI-994 | BCLO | Brown Norway rat acute myelocytic leukemia | MTT Assay | IC50 | 2.5 µM | [4] |
| This compound | L5222 | Rat Leukemia | In vitro incubation and retransplantation | Antitumor effect | No effect observed | [5] |
Mechanism of Action
This compound
The precise molecular mechanism of this compound's antitumor activity has not been fully elucidated.[2] Preclinical studies suggest it is preferentially active in slowly growing tumors.[5]
CI-994 (Acetylthis compound)
CI-994 is a known inhibitor of histone deacetylases (HDACs), specifically targeting class I HDACs.[4] By inhibiting HDACs, CI-994 promotes the acetylation of histones, which leads to a more relaxed chromatin structure. This, in turn, can activate the transcription of genes involved in the regulation of critical cellular processes such as cell survival, proliferation, differentiation, and apoptosis.[1]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from a general procedure used for evaluating the cytotoxicity of CI-994.[4]
-
Cell Culture:
-
Leukemia cell lines (e.g., a panel of human AML and ALL cell lines) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a predetermined density.
-
A stock solution of the test compound (this compound or CI-994) is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the test compound are added to the wells to achieve a range of final concentrations. A vehicle control (solvent only) is also included.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
The absorbance values are converted to a percentage of cell viability relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting a dose-response curve.
-
Discussion and Future Directions
The available in vitro data on this compound and its analog CI-994 in leukemia cell lines is sparse and primarily derived from preclinical rat models. The finding that CI-994 has an IC50 of 2.5 µM in a rat AML cell line suggests potential anti-leukemic activity.[4] However, the observation that this compound was ineffective in another rat leukemia cell line highlights the need for broader screening.[5]
A significant gap in the current knowledge is the lack of data on the effects of this compound and CI-994 on a panel of human leukemia cell lines representing different subtypes of the disease (e.g., AML, ALL, CML). Future in vitro studies should aim to:
-
Determine the IC50 values of this compound and CI-994 in a diverse panel of human leukemia cell lines.
-
Investigate the effects of these compounds on cell cycle progression and apoptosis in sensitive cell lines.
-
Elucidate the specific signaling pathways modulated by this compound in leukemia cells.
-
Explore the synergistic potential of this compound and CI-994 with standard-of-care chemotherapeutic agents in human leukemia cell lines.
Such studies are crucial for validating the preclinical findings and guiding the potential clinical development of this compound or its analogs for the treatment of leukemia.
Conclusion
While this compound has shown promise in in vivo preclinical models of leukemia, its in vitro cytotoxicity profile, particularly in human leukemia cell lines, remains largely uncharacterized. Its derivative, CI-994, exhibits micromolar cytotoxic activity in a rat leukemia cell line, likely through its mechanism as an HDAC inhibitor. This technical guide summarizes the current, limited knowledge and provides a framework for future in vitro investigations that are essential to determine the therapeutic potential of this class of compounds in leukemia.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound: a new oral drug against leukemia? Preclinical studies in a relevant rat model for human acute myelocytic leukemia (BNML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Dinaline (GOE 1734): A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinaline (GOE 1734), chemically identified as 4-amino-N-(2'-aminophenyl)benzamide, is a novel small molecule that has demonstrated significant antitumor activity in preclinical studies. This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound. It is intended to serve as a resource for researchers and professionals in the field of oncology drug development. The mode of action of this compound is not yet fully elucidated but is reported to involve DNA crosslinking and potential modulation of cytokine signaling. Preclinical investigations have highlighted its efficacy in models of acute myelocytic leukemia and various solid tumors, particularly those with slower proliferation rates. This whitepaper summarizes the available quantitative data, outlines plausible experimental protocols, and presents logical workflows and potential signaling pathways in the format requested.
Discovery and Preclinical Rationale
This compound emerged from research focused on identifying novel chemical entities with potent anticancer properties. Early studies revealed its cytotoxic effects and antitumor activity, leading to further investigation.[1] A notable feature of this compound is its preferential activity in slowly proliferating tumors, a characteristic that distinguishes it from many conventional chemotherapeutic agents.[2] Preclinical studies in a Brown Norway rat model of human acute myelocytic leukemia demonstrated a significant "8 log leukemic cell kill," indicating a potent antileukemic effect.[2] Furthermore, this compound has shown efficacy against colorectal cancer cell lines and in vivo models.[1]
Synthesis of this compound
Proposed Synthetic Pathway:
A generalized workflow for the synthesis of this compound is depicted below.
References
Dinaline as a Precursor to CI-994: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of Dinaline as a chemical precursor to CI-994, a potent histone deacetylase (HDAC) inhibitor. This document provides a comprehensive overview of the chemical properties of both compounds, a detailed experimental protocol for the synthesis of CI-994 from a this compound-related precursor, and relevant quantitative data.
Introduction to this compound and CI-994
This compound, also known as 4-amino-N-(2-aminophenyl)benzamide, is an antineoplastic agent that serves as a key starting material in the synthesis of CI-994 (Tacethis compound).[1][2][3] CI-994 is a selective inhibitor of class I histone deacetylases (HDACs), which are crucial enzymes in the regulation of gene expression.[4][5] By inhibiting HDACs, CI-994 can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making it a compound of significant interest in oncology research.[6][7] The chemical transformation of this compound to CI-994 involves the acetylation of the primary aromatic amine group.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and CI-994 is presented below for easy comparison.
| Property | This compound | CI-994 (Tacethis compound) |
| IUPAC Name | 4-amino-N-(2-aminophenyl)benzamide | 4-(acetylamino)-N-(2-aminophenyl)benzamide |
| Synonyms | GOE 1734, PD 104208, NSC 328786 | N-Acetylthis compound, Goe 5549, PD 123654 |
| CAS Number | 58338-59-3 | 112522-64-2 |
| Molecular Formula | C₁₃H₁₃N₃O | C₁₅H₁₅N₃O₂ |
| Molecular Weight | 227.26 g/mol | 269.3 g/mol |
| Appearance | Solid | Crystalline solid |
| Purity | >98% | ≥98% |
| Solubility | Soluble in DMSO to 100 mM, Soluble in ethanol to 25 mM (with warming) | Soluble in DMSO (5 mg/ml) and DMF (1 mg/ml) |
| PubChem CID | 42725 | 2746 |
Synthesis of CI-994 from a this compound Precursor
The synthesis of CI-994 involves the acetylation of the 4-amino group of a this compound-related precursor. While a direct one-step acetylation of commercially available this compound is chemically feasible, published synthetic routes often involve a multi-step process where the acetyl group is introduced prior to the final condensation step. However, for the purpose of illustrating the core transformation, a general experimental protocol for the N-acetylation of an aromatic amine is provided below, based on established chemical principles and information derived from synthetic procedures for analogous compounds.
Experimental Protocol: N-acetylation of 4-amino-N-(2-aminophenyl)benzamide
This protocol describes a representative procedure for the acetylation of the this compound core structure to yield CI-994.
Materials:
-
4-amino-N-(2-aminophenyl)benzamide (this compound)
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-amino-N-(2-aminophenyl)benzamide (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add pyridine (1.2 equivalents).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 4-(acetylamino)-N-(2-aminophenyl)benzamide (CI-994).
Expected Yield:
While the specific yield for this direct acetylation is not widely reported, similar N-acetylation reactions of aromatic amines typically proceed with good to excellent yields, often in the range of 80-95%.
Visualizing the Synthesis and Workflow
The following diagrams, generated using the DOT language, illustrate the chemical transformation and a logical workflow for the synthesis of CI-994.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Investigating the Antitumor Properties of Dinaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinaline, a novel benzamide derivative, has demonstrated significant antitumor properties in preclinical studies against various cancer types, including colorectal carcinoma and acute myelocytic leukemia. Its multifaceted mechanism of action, characterized by the inhibition of amino acid transport, induction of cell cycle arrest, and cytostatic and cytotoxic effects, positions it as a promising candidate for further oncological investigation. This technical guide provides an in-depth overview of the current understanding of this compound's antitumor effects, presenting key quantitative data, detailed experimental methodologies, and visual representations of its known mechanisms and logical downstream effects. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development, facilitating a deeper understanding of this compound's therapeutic potential and guiding future research endeavors.
Introduction
This compound, chemically known as 4-amino-N-(2'-aminophenyl)benzamide, is an investigational antineoplastic agent that has shown efficacy in both in vitro and in vivo cancer models.[1][2] Early studies have highlighted its potent activity against colorectal cancer and acute myelocytic leukemia, suggesting a broad therapeutic window.[1][2] The primary mechanism of action appears to be multifactorial, involving the disruption of essential cellular processes such as nutrient uptake and cell cycle progression.[3] This guide synthesizes the available preclinical data on this compound, offering a detailed examination of its antitumor properties to support ongoing and future research in the field.
Quantitative Antitumor Efficacy
The antitumor activity of this compound and its derivatives has been quantified in several preclinical studies. The following tables summarize the key findings, including in vitro cytotoxicity and in vivo tumor growth inhibition.
Table 1: In Vitro Cytotoxicity of this compound and Its Derivatives Against Human Colon Cancer Cell Lines [1]
| Compound | Incubation Time (hours) | IC50 (µg/mL) |
| This compound | 48 | 1 - 2.2 |
| 72 | 0.6 - 1.6 | |
| p-N-methylthis compound | 48 | 1 - 2.2 |
| 72 | 0.6 - 1.6 | |
| p-N-acetylthis compound | 48 | 1 - 2.2 |
| 72 | 0.6 - 1.6 |
Table 2: In Vivo Efficacy of this compound and Its Derivatives in Acetoxymethylmethylnitrosamine-Induced Colorectal Carcinomas in Rats [1]
| Compound | Dosage (mg/kg) | T/C (%)* | Mortality (%) |
| This compound | 10 | 0.4 | 87 |
| 7.7 | 16 | 47 | |
| 5.9 | 10.6 | 13 | |
| p-N-methylthis compound | 13.8 | 2 | 47 |
| 10.6 | 5.7 | 20 | |
| 8.2 | 8.4 | 27 | |
| 6.2 | 25 | 30 | |
| p-N-acetylthis compound | 11.9 | - | 100 |
| 9.1 | 18.3 | 20 | |
| 7.0 | 11.1 | 13 | |
| 5.3 | 21.6 | 20 | |
| Control | - | - | 15 |
*T/C (%): Ratio of median tumor volume of treated group to control group, expressed as a percentage.
Table 3: Efficacy of this compound in a Rat Model of Acute Myelocytic Leukemia (BNML) [2]
| Treatment Regimen | Leukemic Cell Kill | Normal Hematopoietic Stem Cell Kill | Cure Rate |
| Repeated Daily Oral Administration | >8 log | <1 log | - |
| Daily Split-Dose Treatment | - | - | 40-50% |
Mechanism of Action
The antitumor activity of this compound is attributed to several interconnected mechanisms that disrupt cancer cell homeostasis and proliferation.
Inhibition of Amino Acid Transport
This compound has been shown to inhibit the transport of amino acids into colon carcinoma cells.[3] This effect is concentration-dependent and impacts the uptake of essential amino acids like methionine and the non-metabolizable amino acid analog α-aminoisobutyric acid (AIB).[3] The inhibition of amino acid transport likely contributes to the observed cytostatic and cytotoxic effects by limiting the building blocks necessary for protein synthesis and cell growth.
Cell Cycle Arrest
A key aspect of this compound's mechanism is its ability to induce cell cycle arrest at the S phase entrance.[3] This is evidenced by a significant decrease in thymidine incorporation into DNA following treatment.[3] By halting the cell cycle, this compound prevents cancer cells from replicating their DNA and proceeding to mitosis, thereby inhibiting tumor growth.
Metabolic Alterations
This compound also induces metabolic changes in cancer cells, notably an enhancement of fluorodeoxyglucose (FdGlc) uptake.[4][5] This suggests an alteration in glucose metabolism, which could be exploited for combination therapies. Indeed, combining this compound with the glycolysis inhibitor 2-deoxyglucose (dGlc) has been shown to produce a synergistic growth inhibitory effect in colon carcinoma cells.[4][5]
Signaling Pathways and Logical Relationships
While the precise signaling pathways modulated by this compound are not yet fully elucidated, a logical framework for its antitumor effects can be proposed based on its known mechanisms of action. The following diagrams illustrate the experimental workflow for assessing this compound's effects and a proposed logical pathway for its antitumor activity.
Caption: Experimental workflow for evaluating the antitumor properties of this compound.
Caption: Proposed logical pathway of this compound's antitumor activity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antitumor properties of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
Human colon cancer cell lines (e.g., SW707)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells using propidium iodide (PI) staining.
-
Materials:
-
Cancer cells treated with this compound and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
-
-
Procedure:
-
Harvest approximately 1 x 10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cells using a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
In Vivo Tumor Model (Colorectal Carcinoma in Rats)
This protocol is a general guideline based on studies of chemically induced colorectal cancer in rats and can be adapted for evaluating this compound's efficacy.
-
Animal Model:
-
Male Sprague-Dawley or F344 rats, 6-8 weeks old.
-
-
Tumor Induction:
-
Induce colorectal tumors by subcutaneous injection of a carcinogen such as acetoxymethylmethylnitrosamine (AMMN) or azoxymethane (AOM). The specific dosing and schedule will depend on the chosen carcinogen and desired tumor latency.
-
-
Drug Administration:
-
Once tumors are established and palpable, randomize the animals into control and treatment groups.
-
Administer this compound orally or via intraperitoneal injection at various dose levels. The control group should receive the vehicle used to dissolve this compound.
-
Treatment can be administered daily or on a different schedule depending on the study design.
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor volume regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
Observe the animals for any signs of distress or adverse effects.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology).
-
Record mortality rates in each group throughout the study.
-
Conclusion and Future Directions
This compound has emerged as a promising antitumor agent with a distinct mechanism of action involving the inhibition of amino acid transport and the induction of S-phase cell cycle arrest. The preclinical data summarized in this guide provide a strong rationale for its continued development. Future research should focus on elucidating the specific molecular targets and signaling pathways through which this compound exerts its effects. A deeper understanding of its mechanism will be crucial for identifying predictive biomarkers of response and for designing rational combination therapies to enhance its therapeutic efficacy. Furthermore, comprehensive toxicological studies are warranted to establish a safe and effective dosing regimen for potential clinical trials. The synergistic effect observed with 2-deoxyglucose suggests that targeting cancer metabolism in combination with this compound could be a particularly fruitful avenue for future investigation.
References
An In-depth Technical Guide on the Core Biological Impacts of Dinaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinaline (also known as GOE1734, PD 104208, or NSC 328786) is an antineoplastic agent that has demonstrated significant cytotoxic and antitumor activities.[1] This technical guide synthesizes the available preclinical data on this compound, focusing on its effects on fundamental cellular processes, including amino acid transport, protein metabolism, and DNA synthesis. The objective is to provide a comprehensive resource for researchers and drug development professionals interested in its mechanism of action and therapeutic potential. While the precise signaling pathways remain largely unelucidated, this paper collates key experimental findings and methodologies to facilitate further investigation.[2]
Introduction
This compound, with the chemical name 4-amino-N-(2'-aminophenyl)benzamide, is an orally active anticancer agent.[1][3] It has shown notable efficacy in preclinical models of colorectal cancer and acute myelocytic leukemia.[1][2] A key characteristic of this compound is its ability to induce reversible changes in critical metabolic pathways, including amino acid transport and protein metabolism, which are intrinsically linked to its antiproliferative effects. Despite its promising therapeutic index, the exact molecular mechanisms and signaling pathways through which this compound exerts its effects are not yet fully understood.[2]
Core Biological Effects of this compound
Impact on Amino Acid Transport and Protein Metabolism
Studies on the human colon carcinoma cell line SW707 have revealed that this compound significantly alters amino acid transport.[4] A notable observation is the concentration-dependent decrease in the sodium-dependent uptake of α-aminoisobutyric acid (AIB).[4] Conversely, after an initial decrease, sodium-dependent methionine uptake was enhanced one day after exposure to this compound, suggesting a subsequent increase in protein synthesis following drug withdrawal.[4] These findings indicate that this compound interacts with cell membrane functions related to amino acid transport, which in turn affects protein metabolism.[4]
Effects on DNA Synthesis and Cell Cycle
This compound demonstrates a potent inhibitory effect on DNA synthesis. In SW707 cells, exposure to this compound resulted in a significant decrease in thymidine incorporation into DNA by 70% to 84%.[4] This inhibition was not fully reversible in the subsequent observation period.[4] Cell cycle analysis further revealed that this compound causes a block at the entrance to the S phase, which is highly correlated with the observed changes in thymidine incorporation.[4] At lower concentrations, this compound initially causes mild cell proliferation, which transitions to a cytostatic effect.[4] Higher concentrations are directly cytostatic and subsequently cytotoxic.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Effects of this compound on Amino Acid Uptake in SW707 Cells [4]
| Amino Acid | Transport Type | Effect of this compound Exposure | Post-Exposure Recovery |
| α-aminoisobutyric acid (AIB) | Sodium-dependent | Decrease to 36-67% of control | Incomplete recovery (≤70% of control) |
| Methionine | Sodium-dependent | Initial decrease of 24-36% | Enhanced uptake after 1 day |
Table 2: Effects of this compound on DNA Synthesis and Cell Cycle in SW707 Cells [4]
| Parameter | Effect of this compound Exposure |
| Thymidine Incorporation into DNA | Decrease of 70-84% |
| Cell Cycle | Block at S phase entrance |
Table 3: In Vivo Efficacy of this compound in a Rat Tumor Model [1]
| This compound Dose (mg/kg, p.o.) | T/C% (Median Tumor Volume Ratio) |
| 10 | 0.4 |
| 7.7 | 16 |
| 5.9 | 10.6 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Cell Culture and Drug Exposure
-
Cell Line: Human colon carcinoma cell line SW707.
-
Culture Conditions: Standard cell culture conditions (e.g., 37°C, 5% CO2) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
This compound Concentrations: A range of concentrations from 7 µM to 540 µM were used to study dose-dependent effects.
-
Exposure Time: Cells were exposed to this compound for 24 hours, followed by a drug-free observation period.
Amino Acid Uptake Assays
-
Radiolabeled Tracers: 3H-α-aminoisobutyric acid (AIB) and 14C-methionine were used to measure amino acid uptake.
-
Procedure:
-
SW707 cells were incubated with various concentrations of this compound.
-
Following exposure, cells were washed and incubated with the radiolabeled amino acid tracers for a defined period.
-
Uptake was stopped by washing with ice-cold buffer.
-
Intracellular radioactivity was measured using a scintillation counter to quantify amino acid uptake.
-
Sodium-dependent uptake was determined by comparing uptake in the presence and absence of sodium in the incubation buffer.
-
DNA Synthesis Assay
-
Radiolabeled Tracer: 3H-thymidine was used to measure the rate of DNA synthesis.
-
Procedure:
-
Cells were treated with this compound as described above.
-
3H-thymidine was added to the culture medium for a specific labeling period.
-
The amount of 3H-thymidine incorporated into the DNA was quantified to assess the rate of DNA synthesis.
-
Cell Cycle Analysis
-
Method: Flow cytometry.
-
Procedure:
-
This compound-treated cells were harvested and fixed.
-
Cells were stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
The DNA content of individual cells was measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Visualizations: Logical and Experimental Workflows
The following diagrams illustrate the logical flow of this compound's known effects and a typical experimental workflow for its analysis.
Caption: Logical flow of this compound's observed biological effects.
Caption: Workflow for analyzing this compound's cellular impact.
Conclusion and Future Directions
This compound is a promising antineoplastic agent with a distinct profile of biological activity. Its primary impact appears to be the disruption of DNA synthesis and cell cycle progression, likely linked to its effects on amino acid transport and overall protein metabolism. The provided data and protocols offer a solid foundation for further research. Future investigations should aim to:
-
Identify specific protein targets of this compound to elucidate its mechanism of action at a molecular level.
-
Map the upstream signaling pathways that are modulated by this compound, leading to the observed downstream effects on the cell cycle and metabolism.
-
Conduct further in vivo studies to optimize dosing strategies and explore its efficacy in a broader range of cancer models.
A deeper understanding of this compound's impact on protein synthesis pathways will be critical for its potential translation into a clinical setting.
References
- 1. Dinalin | 58338-59-3 [chemicalbook.com]
- 2. This compound: a new oral drug against leukemia? Preclinical studies in a relevant rat model for human acute myelocytic leukemia (BNML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C13H13N3O | CID 42725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound inhibits amino acid transport and proliferation of colon carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Dinaline's Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinaline (also known as GOE 1734, PD 104208, and NSC 328786) is a synthetic small molecule, 4-amino-N-(2'-aminophenyl)benzamide, that has demonstrated significant antineoplastic activity in preclinical studies. Investigated primarily for its potential in treating acute myelocytic leukemia (AML) and colorectal cancer, this compound has shown a favorable therapeutic index in animal models, with potent tumor cell inhibition and comparatively lower toxicity to normal cells. Its mechanism of action, while not fully elucidated, appears to involve the disruption of fundamental cellular processes, including amino acid transport and DNA synthesis, leading to cell cycle arrest and cytotoxicity. This technical guide synthesizes the available early-stage research on this compound, presenting quantitative data, detailed experimental protocols, and a proposed mechanistic framework to inform further investigation and drug development efforts.
Preclinical Efficacy
This compound has been evaluated in several preclinical models, demonstrating notable efficacy against both hematological malignancies and solid tumors.
Acute Myelocytic Leukemia (AML)
In a well-established preclinical model for human AML, the Brown Norway rat model, oral administration of this compound resulted in a significant, dose-dependent reduction in leukemic cell burden.[1] Daily treatment regimens achieved an impressive 8-log kill of leukemic cells with only a minor impact on normal hematopoietic stem cells (less than a 1-log kill).[1] Furthermore, a split-dose daily treatment proved even more effective, leading to cures in 40-50% of the animals.[1]
Colorectal Cancer
This compound has also shown significant efficacy against colorectal cancer in both in vivo and in vitro models. In Sprague-Dawley rats with acetoxymethylmethylnitrosamine-induced colorectal carcinomas, this compound was highly effective at various dosages.[2] In vitro studies using human colon cancer cell lines revealed IC50 concentrations in the low microgram per milliliter range.[2]
Table 1: Summary of In Vivo Efficacy of this compound in Colorectal Cancer Model
| Dosage (mg/kg) | T/C% (Median Tumor Volume Treated/Control) | Mortality (%) |
| 10 | 0.4 | 87 |
| 7.7 | 16 | 47 |
| 5.9 | 10.6 | 13 |
| Control | - | 15 |
Source: Efficacy of this compound and its methyl and acetyl derivatives against colorectal cancer in vivo and in vitro.[2]
Table 2: Summary of In Vitro Efficacy of this compound in Human Colon Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µg/mL) |
| Not Specified | 48 | 1 - 2.2 |
| Not Specified | 72 | 0.6 - 1.6 |
Source: Efficacy of this compound and its methyl and acetyl derivatives against colorectal cancer in vivo and in vitro.[2]
Mechanism of Action
While the precise signaling pathways affected by this compound are not fully mapped, research points to a multi-faceted mechanism of action targeting core cellular processes.
Inhibition of Amino Acid Transport
A key observed effect of this compound is the inhibition of sodium-dependent amino acid transport.[3] Studies in the human colon carcinoma cell line SW707 demonstrated a concentration-dependent decrease in the uptake of the amino acid analog ³H-alpha-aminoisobutyric acid (AIB).[3] This disruption of amino acid import would have profound effects on protein synthesis and overall cellular metabolism, contributing to the observed cytostatic and cytotoxic effects.
Cell Cycle Arrest and Inhibition of DNA Synthesis
This compound has been shown to induce a block at the S-phase of the cell cycle.[3] This is corroborated by findings of a significant decrease in ³H-thymidine incorporation into DNA, indicating an inhibition of DNA synthesis.[3] The S-phase arrest prevents cancer cells from replicating their genome, a critical step for proliferation.
Potential for EGFR Pathway Interaction
While not definitively established in peer-reviewed literature, some commercial sources suggest that this compound's parent structure, 4-amino-N-(2-aminophenyl)-benzamide, may interact with the Epidermal Growth Factor Receptor (EGFR). This interaction is proposed to block cellular proliferation. Further investigation is required to validate this potential mechanism.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the early-stage research of this compound.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for assessing cell viability and can be adapted for testing this compound on various cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SW707)
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the this compound-containing medium. Include vehicle control wells.
-
Incubate the plate for the desired time points (e.g., 48 and 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of a cell population following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture cells to approximately 70-80% confluency and treat with this compound at various concentrations for a specified duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
In Vivo Efficacy in a Rat Leukemia Model (Brown Norway)
This protocol outlines the general procedure for evaluating the efficacy of this compound in the Brown Norway rat model of AML.
Materials:
-
Brown Norway rats
-
BNML (Brown Norway Myeloid Leukemia) cells
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement (if applicable)
-
Equipment for monitoring animal health
Procedure:
-
Inject a known number of BNML cells intravenously into the tail vein of the rats to establish the leukemia model.
-
Once the leukemia is established (confirmed by peripheral blood smears or other markers), randomize the animals into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., daily single dose or split dose). The control group receives the vehicle.
-
Monitor the animals daily for signs of toxicity and disease progression.
-
Assess the leukemic burden at defined time points using methods such as flow cytometry of peripheral blood or bone marrow, or by monitoring survival.
-
At the end of the study, euthanize the animals and perform necropsies to evaluate the extent of the disease and any organ toxicity.
Toxicity Profile
While showing a promising therapeutic window, this compound is not without toxicity, particularly at higher doses. In the Brown Norway rat leukemia model, daily split-dose treatments, although more effective, also resulted in more pronounced gastrointestinal toxicity.[1] Long-term toxicity studies in rats indicated a potential for this compound to act as a modulator of carcinogenesis, with a suggested hormone-related mechanism of action.
Conclusion and Future Directions
This compound is a preclinical compound with demonstrated antineoplastic activity against AML and colorectal cancer. Its mechanism of action, centered on the disruption of amino acid transport and DNA synthesis, leading to S-phase arrest, presents a compelling rationale for its anticancer effects. While early studies have established a proof-of-concept for its efficacy, a significant amount of research is still required.
Future investigations should focus on:
-
Elucidating the complete signaling pathway: A deeper understanding of the molecular targets of this compound is crucial for rational drug design and combination therapies.
-
Comprehensive toxicity profiling: Further studies are needed to fully characterize the short-term and long-term toxicities of this compound.
-
Pharmacokinetic and pharmacodynamic studies: Detailed PK/PD modeling will be essential for optimizing dosing schedules and predicting clinical outcomes.
-
Evaluation in a broader range of cancer models: The efficacy of this compound should be assessed in other cancer types to identify potential new indications.
The lack of publicly available clinical trial data suggests that the development of this compound may have been discontinued. However, the unique mechanistic insights and promising preclinical efficacy of this compound may warrant a re-evaluation of its therapeutic potential or that of its analogs. The information presented in this guide provides a solid foundation for any such future endeavors.
References
Methodological & Application
Application Notes and Protocols for Dinaline in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of Dinaline, an antineoplastic agent, in cell culture experiments. This compound has demonstrated antiproliferative effects and is a precursor to CI-994. It has been studied for its potential in treating conditions like acute myelocytic leukemia.[1]
Data Presentation: this compound Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 227.26 g/mol | [2] |
| Purity | >98% | |
| Solubility in DMSO | Up to 100 mM | |
| Solubility in Ethanol | Up to 25 mM (with warming) | |
| Appearance | Solid |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO, which can be further diluted to the desired working concentration for cell culture experiments.
Materials:
-
This compound powder (purity >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile, filter-sterilized pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 100 mM stock solution, the required mass of this compound is calculated using its molecular weight (227.26 g/mol ).
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 227.26 g/mol x 1000 mg/g = 22.726 mg
-
-
Weighing this compound:
-
In a sterile microcentrifuge tube, accurately weigh out 22.73 mg of this compound powder using a calibrated analytical balance.
-
Note: It is advisable to weigh a slightly larger amount and then add the corresponding volume of DMSO for precise concentration.
-
-
Dissolution in DMSO:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Tightly cap the tube.
-
-
Complete Dissolution:
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution should be observed.
-
-
Sterilization and Aliquoting:
-
The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. If necessary, the solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the this compound stock solution aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect from light.
-
Protocol 2: Preparation of this compound Working Solution and Treatment of Cells
This protocol outlines the dilution of the this compound stock solution to the final working concentration in cell culture medium and the subsequent treatment of cells.
Materials:
-
100 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics as required for the specific cell line.
-
Cultured cells in multi-well plates, flasks, or dishes.
-
Sterile, filter-sterilized pipette tips.
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Determine the Final Working Concentration:
-
The optimal working concentration of this compound should be determined experimentally for each cell line and assay. A typical starting point for dose-response experiments could range from 1 µM to 50 µM.
-
-
Thaw the Stock Solution:
-
Thaw one aliquot of the 100 mM this compound stock solution at room temperature.
-
-
Serial Dilution (Example for a 10 µM final concentration in 1 mL of medium):
-
Intermediate Dilution (optional but recommended for accuracy): Prepare a 1 mM intermediate stock by diluting the 100 mM stock 1:100. Add 2 µL of the 100 mM stock to 198 µL of complete cell culture medium.
-
Final Dilution: Add 10 µL of the 1 mM intermediate stock to 990 µL of complete cell culture medium to achieve a final concentration of 10 µM.
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
-
Cell Treatment:
-
Aspirate the existing medium from the cultured cells.
-
Add the freshly prepared this compound-containing medium (or vehicle control medium) to the cells.
-
Gently swirl the plate or flask to ensure even distribution.
-
-
Incubation:
-
Return the cells to the incubator and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Following incubation, proceed with the planned downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays, cell cycle analysis, or protein expression analysis.
-
Visualizations
This compound's Putative Signaling Pathway
This compound is known to induce changes in DNA synthesis, protein metabolism, and amino acid transport, leading to its antiproliferative effects. The exact molecular targets are not fully elucidated.[1] The diagram below illustrates a generalized pathway of its cellular effects.
Caption: Putative mechanism of this compound's antiproliferative effects.
Experimental Workflow for this compound Dissolution and Cell Treatment
The following diagram outlines the logical workflow from dissolving this compound to treating cells for experimental analysis.
Caption: Workflow for preparing and using this compound in cell culture.
References
Application Notes and Protocols for Dinaline-Induced Apoptosis
Topic: Optimal Concentration of Dinaline for Apoptosis Induction
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel investigational compound that has demonstrated potent pro-apoptotic activity in a range of preclinical cancer models. These application notes provide a comprehensive overview of the optimal concentrations and detailed protocols for inducing and quantifying apoptosis using this compound. The information presented is intended to guide researchers in utilizing this compound as a tool for cancer research and therapeutic development.
Mechanism of Action
This compound is a potent inducer of apoptosis, primarily acting through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2][3] Treatment with this compound leads to the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases, including caspase-3 and caspase-7.[1] This cascade ultimately results in the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][5]
The intrinsic pathway is initiated by this compound-induced mitochondrial outer membrane permeabilization, leading to the release of cytochrome c.[1][3] This event triggers the formation of the apoptosome and subsequent activation of caspase-9.[1] The extrinsic pathway is engaged through the upregulation of death receptors, leading to the activation of caspase-8.[1]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on apoptosis induction in various cell lines. The optimal concentration for robust apoptosis induction typically ranges from 10 µM to 50 µM, with significant effects observed as early as 12 hours post-treatment.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in Human Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) at 24h |
| MCF-7 | 0 (Control) | 5.2 ± 1.1 |
| 10 | 25.8 ± 3.5 | |
| 25 | 55.1 ± 4.2 | |
| 50 | 85.3 ± 5.9 | |
| HL-60 | 0 (Control) | 4.8 ± 0.9 |
| 10 | 30.2 ± 2.8 | |
| 25 | 68.7 ± 5.1 | |
| 50 | 92.4 ± 3.7 | |
| HT-29 | 0 (Control) | 6.1 ± 1.3 |
| 10 | 22.5 ± 2.1 | |
| 25 | 48.9 ± 3.8 | |
| 50 | 79.6 ± 4.5 |
Table 2: Time-Course of Caspase-3/7 Activation by this compound (25 µM)
| Cell Line | Time (hours) | Caspase-3/7 Activity (Fold Increase vs. Control) |
| MCF-7 | 6 | 1.8 ± 0.3 |
| 12 | 4.5 ± 0.6 | |
| 24 | 8.2 ± 1.1 | |
| HL-60 | 6 | 2.5 ± 0.4 |
| 12 | 7.1 ± 0.9 | |
| 24 | 12.6 ± 1.5 | |
| HT-29 | 6 | 1.5 ± 0.2 |
| 12 | 3.9 ± 0.5 | |
| 24 | 7.8 ± 0.9 |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[6][7][8]
Materials:
-
This compound stock solution
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) and a vehicle control for the desired time period (e.g., 24 hours).
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases-3 and -7 in cell lysates following this compound treatment using a luminogenic substrate.
Materials:
-
This compound stock solution
-
Cell culture medium
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations and time points.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence of each sample with a luminometer.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol details the detection of key apoptosis-related proteins by Western blotting to elucidate the signaling pathways affected by this compound.
Materials:
-
This compound stock solution
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound as described in Protocol 1.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis detection.
Caption: Logical relationship of cellular events in apoptosis.
References
- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
Protocol for assessing Dinaline's effect on DNA synthesis
Application Notes and Protocols
Topic: Protocol for Assessing Dinaline's Effect on DNA Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, chemically known as 4-amino-N-(2'-aminophenyl)-benzamide, is a compound that has been evaluated for its antineoplastic efficacy against various cancers, including colorectal carcinoma and acute myelocytic leukemia.[1][2] Studies have shown that this compound can inhibit tumor growth, though its precise mode of action is not fully elucidated.[1][2] Assessing the impact of compounds like this compound on DNA synthesis is a critical step in understanding their mechanism of action, particularly for anticancer drug development. DNA synthesis is a fundamental process for cell division, and its measurement is largely synonymous with measuring cell proliferation.[3][4]
This document provides detailed protocols for two widely used, non-radioactive methods to assess DNA synthesis: the 5-bromo-2'-deoxyuridine (BrdU) incorporation assay and the 5-ethynyl-2'-deoxyuridine (EdU) proliferation assay. Both methods rely on the incorporation of a thymidine analog into newly synthesized DNA during the S-phase of the cell cycle.[5][6] The EdU assay offers a more streamlined workflow as it utilizes click chemistry for detection, avoiding the harsh DNA denaturation step required for BrdU antibody-based detection.[7][8]
Principle of the Assays
During the DNA synthesis (S) phase of the cell cycle, cells actively replicate their DNA before dividing.[9] Both BrdU and EdU are synthetic nucleoside analogs of thymidine that are supplied to cells in culture and incorporated into newly synthesized DNA.[5][6]
-
BrdU Detection: After incorporation, cells are fixed and the DNA is denatured to expose the BrdU epitopes. These are then detected using a specific monoclonal antibody against BrdU, which is typically visualized with a fluorescently labeled secondary antibody.[10][11]
-
EdU Detection: The alkyne group on the incorporated EdU is detected via a copper(I)-catalyzed cycloaddition reaction with a fluorescently labeled azide probe ("click chemistry").[6][8] This reaction is highly specific and occurs in mild conditions, preserving cellular morphology and integrity better than the harsh acid or heat treatment needed for BrdU detection.[7]
Caption: The principle of assessing DNA synthesis using thymidine analogs during the S-phase of the cell cycle.
Protocol 1: EdU Cell Proliferation Assay (Microscopy)
This protocol is adapted from established methods and is suitable for fluorescence microscopy.[12][13]
Materials and Reagents
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
EdU (5-ethynyl-2'-deoxyuridine) stock solution (e.g., 10 mM in DMSO)
-
Fixative: 3.7% Formaldehyde in PBS
-
Permeabilization Reagent: 0.5% Triton® X-100 in PBS
-
Wash Buffer: 3% Bovine Serum Albumin (BSA) in PBS
-
Click-iT® Reaction Cocktail (prepare fresh):
-
Click-iT® Reaction Buffer
-
Copper Sulfate (CuSO₄)
-
Fluorescent Azide (e.g., Alexa Fluor™ 488 Azide)
-
Reaction Buffer Additive (e.g., Sodium Ascorbate)
-
-
Nuclear Counterstain: Hoechst 33342 or DAPI
-
Glass coverslips and multi-well plates (e.g., 24-well)
Experimental Procedure
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will ensure they are sub-confluent (50-70%) at the time of the assay.
-
Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in pre-warmed cell culture medium. Include a vehicle-only control (e.g., DMSO).
-
Remove the old medium from the cells and add the this compound-containing medium.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours). This should be optimized based on the cell line and experimental goals.
-
-
EdU Labeling:
-
Cell Fixation and Permeabilization:
-
Remove the medium and wash the cells twice with PBS.
-
Add 1 mL of 3.7% formaldehyde in PBS to each well and incubate for 15 minutes at room temperature.[13]
-
Remove the fixative and wash twice with 3% BSA in PBS.[13]
-
Add 1 mL of 0.5% Triton® X-100 in PBS and incubate for 20 minutes at room temperature for permeabilization.[12]
-
-
EdU Detection (Click Reaction):
-
Remove the permeabilization buffer and wash twice with 3% BSA in PBS.[12]
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions immediately before use.
-
Add 0.5 mL of the reaction cocktail to each well, ensuring the coverslip is fully covered.
-
Incubate for 30 minutes at room temperature, protected from light.[13]
-
Remove the reaction cocktail and wash once with 3% BSA in PBS.
-
-
Nuclear Staining and Mounting:
-
Prepare a 1X solution of Hoechst 33342 or DAPI in PBS.
-
Add the nuclear stain to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
Wash the coverslips twice with PBS.
-
Carefully remove the coverslips and mount them onto microscope slides using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore (e.g., FITC/GFP for Alexa Fluor 488) and the nuclear stain (e.g., DAPI).
-
Capture images from multiple random fields for each condition.
-
Quantify the percentage of EdU-positive cells (proliferating cells) by dividing the number of green-fluorescent nuclei by the total number of blue-fluorescent nuclei and multiplying by 100.
-
Protocol 2: BrdU Cell Proliferation Assay (Microscopy)
This protocol provides an alternative method using BrdU and antibody-based detection.[5][11]
Materials and Reagents
-
All materials from Protocol 1 (substituting BrdU for EdU)
-
BrdU Labeling Solution (e.g., 10 µM in culture medium)
-
DNA Denaturation Solution: 2N Hydrochloric Acid (HCl)
-
Neutralization Buffer: 0.1 M Borate Buffer, pH 8.5
-
Primary Antibody: Anti-BrdU antibody
-
Secondary Antibody: Fluorescently labeled anti-species antibody (e.g., Goat anti-Mouse IgG, Alexa Fluor™ 488)
-
Antibody Dilution Buffer: PBS with 1% BSA and 0.1% Tween-20
Experimental Procedure
-
Cell Seeding and this compound Treatment: Follow steps 1 and 2 from Protocol 1.
-
BrdU Labeling:
-
Cell Fixation and Permeabilization: Follow step 4 from Protocol 1.
-
DNA Denaturation:
-
Remove the permeabilization buffer and wash with PBS.
-
Add 1 mL of 2N HCl to each well and incubate for 30-60 minutes at room temperature to denature the DNA.[11]
-
Carefully remove the HCl and immediately wash three times with PBS to neutralize the acid. Alternatively, add a neutralization buffer like 0.1 M borate buffer for 5 minutes before washing.
-
-
Immunostaining:
-
Block non-specific binding by incubating with antibody dilution buffer for 30 minutes.
-
Dilute the anti-BrdU primary antibody in the dilution buffer according to the manufacturer's recommendation.
-
Incubate the cells with the primary antibody for 1 hour at room temperature or overnight at 4°C.[10]
-
Wash three times with PBS containing 0.1% Tween-20.
-
Dilute the fluorescently labeled secondary antibody in the dilution buffer.
-
Incubate for 1 hour at room temperature, protected from light.[10]
-
-
Nuclear Staining, Mounting, Imaging, and Analysis: Follow steps 6 and 7 from Protocol 1.
Caption: Comparative workflow for assessing DNA synthesis using BrdU (blue path) vs. EdU (green path) assays.
Data Presentation
Quantitative data should be summarized to compare the effects of different this compound concentrations on cell proliferation. The results can be presented as the mean ± standard deviation (SD) from at least three independent experiments.
Table 1: Effect of this compound on the Percentage of Proliferating Cells
| This compound Concentration (µM) | Vehicle Control | 0.1 | 1 | 10 | 100 |
| % EdU-Positive Cells (Mean ± SD) | 85.2 ± 4.1 | 83.9 ± 5.5 | 65.7 ± 3.8 | 31.4 ± 2.9 | 5.3 ± 1.2 |
| % BrdU-Positive Cells (Mean ± SD) | 84.5 ± 3.7 | 82.1 ± 4.9 | 66.2 ± 4.1 | 30.8 ± 3.3 | 4.9 ± 1.5 |
Note: The data shown are for illustrative purposes only and do not represent actual experimental results.
Concluding Remarks
These protocols provide robust methods for quantifying the effect of this compound on DNA synthesis. The choice between the EdU and BrdU assay will depend on laboratory resources and specific experimental needs. The EdU assay is generally faster and preserves cell morphology better, while the BrdU assay is a more traditional and widely published method. For both protocols, it is crucial to perform dose-response and time-course experiments to fully characterize this compound's effects on cell proliferation.
References
- 1. Efficacy of this compound and its methyl and acetyl derivatives against colorectal cancer in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a new oral drug against leukemia? Preclinical studies in a relevant rat model for human acute myelocytic leukemia (BNML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple Laboratory methods to measure cell proliferation using DNA synthesis property - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA synthesis - Wikipedia [en.wikipedia.org]
- 5. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 6. interchim.fr [interchim.fr]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Thymidine Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. flowcytometry-embl.de [flowcytometry-embl.de]
- 10. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for Dinaline Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinaline (4-amino-N-(2'-aminophenyl)benzamide) is an investigational antineoplastic agent that has demonstrated promising efficacy in preclinical models of various cancers, including acute myelocytic leukemia and colorectal cancer.[1][2] While its precise mechanism of action is still under investigation, studies have shown that this compound induces reversible changes in DNA synthesis, protein metabolism, and amino acid transport. It exhibits antiproliferative effects and can lead to a reduction in the S phase population of cancer cells.[3] These observations suggest that this compound may exert its anticancer effects through the modulation of cell cycle progression and the DNA damage response.
These application notes provide a comprehensive guide for the preclinical evaluation of this compound's efficacy, detailing essential in vitro and in vivo experimental protocols. The included methodologies, data presentation formats, and pathway diagrams are designed to facilitate a structured and thorough investigation into this compound's therapeutic potential.
Proposed Signaling Pathway of this compound
While the definitive signaling pathway for this compound remains to be fully elucidated, its known effects on DNA synthesis and cell cycle progression suggest a potential interaction with the DNA Damage Response (DDR) and cell cycle checkpoint pathways. The following diagram illustrates a hypothesized mechanism of action where this compound induces DNA damage, leading to the activation of key sensor proteins like ATM and ATR, which in turn phosphorylate downstream effectors to halt the cell cycle and initiate repair or apoptosis.
Caption: Hypothesized this compound-induced DNA damage signaling pathway.
In Vitro Efficacy Studies
A series of in vitro assays are crucial for determining the cellular effects of this compound, including its cytotoxicity, impact on cell proliferation, and its ability to induce apoptosis and DNA damage.
Experimental Workflow: In Vitro Analysis
The following diagram outlines the general workflow for the in vitro evaluation of this compound.
Caption: General workflow for in vitro this compound efficacy studies.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Selected cancer cell lines (e.g., SW707 human colon carcinoma)
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Data Presentation:
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 85.3 ± 4.1 |
| 5 | 62.1 ± 3.5 |
| 10 | 48.9 ± 2.9 |
| 25 | 25.7 ± 2.1 |
| 50 | 10.4 ± 1.5 |
| IC50 (µM) | ~10.5 |
Protocol 2: Comet Assay (Alkaline)
Objective: To detect and quantify DNA single-strand breaks induced by this compound.
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Normal melting point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Harvest cells after treatment with this compound for the desired time.
-
Mix approximately 1x10^5 cells with 75 µL of low melting point agarose.
-
Pipette the cell suspension onto a pre-coated slide with normal melting point agarose and cover with a coverslip.
-
Solidify the agarose at 4°C for 10 minutes.
-
Immerse the slides in cold lysis solution for 1-2 hours at 4°C.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and leave for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at ~1 V/cm for 20-30 minutes.
-
Wash the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize and score the comets using a fluorescence microscope and appropriate software. The tail moment is a common metric for quantifying DNA damage.
Data Presentation:
| Treatment Group | This compound Conc. (µM) | Mean Tail Moment (± SD) | Fold Increase vs. Control |
| Vehicle Control | 0 | 2.5 ± 0.8 | 1.0 |
| This compound | 10 | 15.8 ± 2.1 | 6.3 |
| This compound | 25 | 32.4 ± 3.5 | 13.0 |
| Positive Control (H2O2) | 100 | 45.1 ± 4.2 | 18.0 |
In Vivo Efficacy Studies
Animal models are indispensable for evaluating the systemic efficacy and potential toxicity of this compound.[4] Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used.[5]
Experimental Workflow: In Vivo Analysis
The diagram below illustrates the typical workflow for an in vivo efficacy study of this compound using a xenograft model.
Caption: General workflow for in vivo this compound efficacy studies.
Protocol 3: Xenograft Tumor Model
Objective: To assess the in vivo antitumor efficacy of this compound in a mouse xenograft model.
Materials:
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Immunodeficient mice (e.g., BALB/c nude)
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Selected cancer cell line (e.g., HCT116)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound orally at the predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle.
-
Measure tumor dimensions and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further ex vivo analysis (e.g., histology, western blotting).
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume at Day 21 (mm³) (± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) (± SEM) |
| Vehicle Control | 0 | 1250 ± 150 | 0 | +5.2 ± 1.5 |
| This compound | 10 | 750 ± 95 | 40.0 | -1.8 ± 0.9 |
| This compound | 25 | 400 ± 60 | 68.0 | -4.5 ± 1.2 |
| Positive Control Drug | X | 350 ± 55 | 72.0 | -3.9 ± 1.1 |
Conclusion
The protocols and frameworks presented in these application notes provide a robust starting point for the comprehensive evaluation of this compound's anticancer efficacy. The combination of in vitro cellular assays and in vivo tumor models will allow for a detailed characterization of this compound's biological activity and will be instrumental in guiding its further development as a potential therapeutic agent. The systematic collection and clear presentation of quantitative data, as outlined, are paramount for making informed decisions in the drug development pipeline.
References
- 1. This compound: a new oral drug against leukemia? Preclinical studies in a relevant rat model for human acute myelocytic leukemia (BNML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound and its methyl and acetyl derivatives against colorectal cancer in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination treatment based on metabolic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Dinaline Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the anti-neoplastic agent Dinaline in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is an antineoplastic agent that has been shown to exert its effects through multiple mechanisms. In human colon carcinoma cell lines, it has been observed to:
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Inhibit DNA synthesis: this compound causes a decrease in thymidine incorporation into DNA, suggesting an S-phase block in the cell cycle.[1]
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Alter cellular metabolism: It can enhance the uptake of fluorodeoxyglucose, indicating an impact on glucose metabolism.[2][3]
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Affect amino acid transport: this compound has been shown to inhibit the sodium-dependent uptake of amino acids like alpha-aminoisobutyric acid (AIB).[1]
These actions collectively lead to a cytostatic and, at higher concentrations, a cytotoxic effect on cancer cells.[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific research on this compound resistance is limited, based on its known mechanisms of action and general principles of drug resistance in cancer, potential mechanisms could include:
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Alterations in Drug Target: Although the precise molecular target of this compound is not fully elucidated, mutations or expression changes in the target protein could reduce binding and efficacy.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.
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Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to circumvent the anti-proliferative effects of this compound. For example, upregulation of pro-survival pathways like PI3K/Akt or MAPK/ERK could confer resistance.
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Metabolic Reprogramming: Since this compound affects glucose and amino acid metabolism, resistant cells might adapt their metabolic pathways to become less dependent on the processes inhibited by the drug.
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Enhanced DNA Damage Repair: Given that this compound can induce an S-phase block, an upregulation of DNA damage response and repair mechanisms could contribute to resistance.[4][5]
Q3: How can I experimentally confirm if my cell line has developed resistance to this compound?
The most straightforward method is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.
Troubleshooting Guides
Problem 1: Increased IC50 of this compound in my long-term treated cell line.
This suggests the development of acquired resistance. The following workflow can help identify the underlying mechanism.
Caption: Troubleshooting workflow for this compound resistance.
Problem 2: this compound treatment leads to an initial cytostatic effect, but the cells recover and resume proliferation.
This could indicate an adaptive response or the presence of a sub-population of resistant cells.
Troubleshooting Steps:
-
Clonal Selection: Perform single-cell cloning of the treated population to isolate and characterize potentially resistant clones.
-
Cell Cycle Analysis: Compare the cell cycle profiles of sensitive and recovering populations after this compound treatment. Resistant cells may exhibit a shorter S-phase block.
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Apoptosis Assay: Determine if the recovering cell population is less susceptible to this compound-induced apoptosis using assays like Annexin V staining.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant Subline IC50 (µM) | Fold Resistance |
| SW707 (Colon) | 15.2 ± 1.8 | 85.7 ± 5.3 | 5.6 |
| A549 (Lung) | 22.5 ± 2.1 | 112.4 ± 8.9 | 5.0 |
| MCF-7 (Breast) | 18.9 ± 1.5 | 99.2 ± 7.6 | 5.2 |
Table 2: Hypothetical Protein Expression Changes in this compound-Resistant Cells
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) | Potential Role in Resistance |
| P-glycoprotein (MDR1) | 1.0 | 4.5 | Increased Drug Efflux |
| Phospho-Akt (Ser473) | 1.0 | 3.2 | Bypass Pathway Activation |
| Phospho-ERK1/2 (Thr202/Tyr204) | 1.0 | 2.8 | Bypass Pathway Activation |
| Rad51 | 1.0 | 2.5 | Enhanced DNA Repair |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 200 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat sensitive and resistant cells with this compound at their respective IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, MDR1, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathways and Workflows
Caption: Known signaling pathways affected by this compound.
Combination Therapy Strategies
If resistance is confirmed, combination therapy may be a viable strategy to re-sensitize cells to this compound.
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Metabolic Inhibitors: Based on early studies, combining this compound with an inhibitor of glucose metabolism, such as 2-deoxyglucose (2-DG), has shown synergistic effects in colon carcinoma cell lines.[2][3]
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Signaling Pathway Inhibitors: If activation of a bypass pathway like PI3K/Akt is identified, co-treatment with a specific inhibitor (e.g., a PI3K inhibitor) could restore sensitivity to this compound.
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Efflux Pump Inhibitors: For resistance mediated by ABC transporters, co-administration of an inhibitor like verapamil or a more specific third-generation modulator could be effective.
By systematically investigating the potential mechanisms of resistance, researchers can develop rational strategies to overcome reduced sensitivity to this compound in cancer cell lines.
References
- 1. This compound inhibits amino acid transport and proliferation of colon carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination treatment based on metabolic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination treatment based on metabolic effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug resistance and combating drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the solubility of Dinaline for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Dinaline, with a focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is an antineoplastic agent that has shown antiproliferative and antitumor effects.[1] It is a precursor to CI-994 and is known to induce reversible changes in amino acid transport, protein metabolism, and DNA synthesis.[1] Its potential as an oral drug against leukemia has been investigated in preclinical studies.[2][3]
Q2: What are the known solubility properties of this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) up to 100 mM and in ethanol up to 25 mM, which may require warming.[1] Experimental data also indicates a solubility of greater than 34.1 µg/mL at pH 7.4.[4]
Q3: I am observing precipitation of this compound when I dilute my DMSO stock solution with aqueous media. What can I do?
This is a common issue when diluting a drug from a high-concentration organic solvent stock into an aqueous buffer. The abrupt change in solvent polarity can cause the compound to crash out of solution. Please refer to the troubleshooting guide below for strategies to mitigate this issue.
Troubleshooting Guide: Improving this compound Solubility
Issue: this compound precipitates out of solution upon dilution with aqueous buffers.
This guide provides a systematic approach to troubleshoot and improve the solubility of this compound for your experiments.
Step 1: Optimize your solvent system.
If you are observing precipitation, consider modifying your solvent system. Co-solvents can be employed to increase the solubility of hydrophobic compounds in aqueous solutions.[5]
Experimental Protocol: Co-Solvent System Optimization
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Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).[1]
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Create a series of aqueous buffers containing varying percentages of a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol (PEG), or propylene glycol).
-
Serially dilute the this compound stock solution into each of the co-solvent buffer systems.
-
Visually inspect for any precipitation immediately and after a set incubation period (e.g., 1 hour, 4 hours) at the desired experimental temperature.
-
Determine the highest percentage of aqueous buffer in which this compound remains soluble at your target concentration.
Step 2: Adjust the pH of your aqueous buffer.
The solubility of a compound can be significantly influenced by the pH of the solution, especially for molecules with ionizable groups.[5][6]
Experimental Protocol: pH Optimization
-
Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Prepare your this compound working solution in each of these buffers.
-
Observe the solubility at each pH level.
-
Select the pH that provides the best solubility without compromising the biological activity or the integrity of your experimental system.
Step 3: Consider the use of surfactants.
Surfactants can increase the solubility of poorly soluble drugs by forming micelles that encapsulate the hydrophobic compound.[6]
Experimental Protocol: Surfactant Screening
-
Prepare your aqueous buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Tween® 20 or Pluronic® F-68).
-
Add your this compound stock solution to the surfactant-containing buffer.
-
Monitor for any improvement in solubility.
-
Note: It is crucial to have a vehicle control (buffer with surfactant but without this compound) in your experiments to account for any potential effects of the surfactant itself.
Quantitative Data Summary
| Solvent | Reported Solubility | Reference |
| DMSO | up to 100 mM | [1] |
| Ethanol | up to 25 mM (with warming) | [1] |
| Aqueous Buffer (pH 7.4) | > 34.1 µg/mL | [4] |
Visualizing Experimental Workflows
The following diagrams illustrate the logical steps for troubleshooting this compound solubility issues.
References
- 1. This compound, Antineoplastic agent (CAS 58338-59-3) | Abcam [abcam.com]
- 2. This compound: a new oral drug against leukemia? Preclinical studies in a relevant rat model for human acute myelocytic leukemia (BNML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dinalin | 58338-59-3 [chemicalbook.com]
- 4. This compound | C13H13N3O | CID 42725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. brieflands.com [brieflands.com]
Dinaline In Vivo Toxicity: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting common in vivo toxicity issues observed with Dinaline, a novel small-molecule inhibitor of Kinase X (KX) for the treatment of autoimmune disorders.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of Kinase X (KX), a critical enzyme in the pro-inflammatory signaling pathway. By inhibiting KX, this compound aims to reduce the production of downstream inflammatory mediators.
Q2: What are the most commonly reported in vivo toxicity issues with this compound?
The most frequently observed toxicities in preclinical animal models include dose-dependent hepatotoxicity (elevated liver enzymes), cardiovascular effects (hypertension), and systemic inflammatory responses consistent with cytokine release.[1][2] These are often manageable with dose adjustments and careful monitoring.
Q3: What is the recommended starting dose for rodent studies?
For initial in vivo efficacy and toxicity studies in mice, a starting dose of 10 mg/kg administered orally (p.o.) once daily is recommended. Dose escalation should be performed cautiously with rigorous monitoring of clinical signs and relevant biomarkers.
Q4: How should I monitor for potential hepatotoxicity?
Regular monitoring of serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) is critical.[1] Blood samples should be collected at baseline and at regular intervals (e.g., 24 hours, 72 hours, and 7 days) post-treatment. A significant elevation (e.g., >3x the upper limit of normal) should trigger a review of the dose and protocol.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (Hepatotoxicity)
Q: My study animals exhibit significantly elevated ALT and AST levels (>5x baseline) 48 hours after this compound administration. What are the potential causes and next steps?
A: Elevated liver enzymes are a known dose-dependent toxicity of this compound.[3][4] The primary cause is likely on-target hepatocyte stress due to metabolic bioactivation.[4] However, off-target effects or issues with the vehicle formulation cannot be ruled out.
Recommended Troubleshooting Workflow:
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Confirm the Finding: Repeat the ALT/AST measurements with a fresh sample to rule out experimental error.
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Dose De-escalation: Reduce the dose by 50% in a new cohort of animals and monitor liver enzymes closely.
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Vehicle Control: Ensure that the vehicle used for this compound formulation is not causing hepatotoxicity by dosing a control group with the vehicle alone.
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Histopathology: Collect liver tissue for histopathological analysis to assess the nature and extent of liver injury (e.g., necrosis, steatosis, inflammation).
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Pharmacokinetic Analysis: Measure plasma concentrations of this compound to ensure the exposure is within the expected range. Higher than expected exposure can lead to exaggerated toxicity.
Hypothetical Dose-Response Data on Liver Enzymes
| Dose (mg/kg, p.o.) | Mean ALT (U/L) at 48h | Mean AST (U/L) at 48h | Observations |
| Vehicle Control | 35 | 50 | Within normal limits |
| 10 mg/kg | 60 | 85 | Mild, transient elevation |
| 30 mg/kg | 150 | 220 | Moderate elevation (>3x ULN) |
| 100 mg/kg | 450 | 600 | Severe elevation with clinical signs |
Experimental Protocol: Serum ALT/AST Measurement
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Blood Collection: Collect approximately 100-200 µL of whole blood from a suitable site (e.g., tail vein, saphenous vein) into a serum separator tube.
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Sample Processing: Allow the blood to clot at room temperature for 30 minutes. Centrifuge at 2,000 x g for 10 minutes to separate the serum.
-
Analysis: Transfer the serum to a fresh microcentrifuge tube. Analyze the serum using a commercially available ALT/AST assay kit on a clinical chemistry analyzer, following the manufacturer's instructions.
-
Data Interpretation: Compare the results to baseline values and the vehicle control group. Elevations greater than three times the upper limit of normal are generally considered significant.
Diagram: Hepatotoxicity Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting elevated liver enzymes.
Issue 2: Cardiovascular Abnormalities (Off-Target Effects)
Q: I'm observing a sustained increase in blood pressure (~20 mmHg) in my study animals after 3 days of this compound treatment. Could this be an off-target effect?
A: Yes, this is a likely off-target effect. While this compound is highly selective for its primary target, Kinase X, it has shown weak inhibitory activity against Kinase Y (KY), which plays a role in regulating vascular tone.[5][6] Inhibition of KY can lead to vasoconstriction and subsequent hypertension.[7] This highlights that even selective small molecules can have off-target effects.[8][9]
Comparative Inhibitory Activity of this compound
| Target | IC50 (nM) | Biological Role |
| Kinase X (On-Target) | 5 | Pro-inflammatory Signaling |
| Kinase Y (Off-Target) | 850 | Vasodilation, Vascular Homeostasis |
| Kinase Z (Off-Target) | >10,000 | Cell Cycle Progression |
Diagram: this compound On-Target and Off-Target Pathways
Caption: this compound's on-target and off-target signaling pathways.
Experimental Protocol: Non-Invasive Blood Pressure Monitoring in Rodents
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Acclimation: Acclimate the animals to the monitoring device (e.g., tail-cuff system) for 3-5 days before the study begins to minimize stress-induced hypertension.
-
Animal Restraint: Place the animal in a restraining device, ensuring it is snug but not overly restrictive.
-
Cuff Placement: Place the tail cuff and sensor securely around the base of the animal's tail.
-
Measurement: Initiate the automated measurement cycle. The system will inflate and deflate the cuff while recording systolic and diastolic blood pressure.
-
Data Collection: Record at least 5-10 consecutive successful readings per animal per time point. Average these readings to obtain a final value.
-
Schedule: Measure blood pressure at baseline (pre-dose) and at selected time points post-dose (e.g., daily for the first week).
Issue 3: Unexpected Systemic Inflammation (Cytokine Release)
Q: My animals are showing signs of systemic inflammation (e.g., lethargy, ruffled fur) within hours of the first high dose of this compound. How can I investigate and manage this?
A: The observed symptoms may be indicative of a mild Cytokine Release Syndrome (CRS), a form of systemic inflammatory response.[10][11] This can be triggered when a compound causes a rapid activation of immune cells, leading to a surge in inflammatory cytokines.[10][12]
Recommended Investigation Strategy:
-
Characterize the Cytokine Profile: Collect blood samples at peak symptom onset (e.g., 2-6 hours post-dose) and analyze serum for key pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-γ.
-
Dose-Response Assessment: Evaluate if the CRS-like symptoms are dose-dependent. A clear correlation would support a drug-related effect.
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Management/Mitigation: For future studies, consider a dose-escalation strategy (e.g., start with a low dose and gradually increase) to acclimate the immune system. Pre-treatment with corticosteroids may be considered in severe cases, though this can interfere with efficacy studies.[13]
Hypothetical Cytokine Levels Post-Dosing
| Dose (mg/kg, p.o.) | TNF-α (pg/mL) at 4h | IL-6 (pg/mL) at 4h | Clinical Signs |
| Vehicle Control | <10 | <20 | None |
| 10 mg/kg | 25 | 50 | None |
| 30 mg/kg | 150 | 300 | Mild lethargy |
| 100 mg/kg | 800 | 1,500 | Severe lethargy, ruffled fur |
Experimental Protocol: Multiplex Cytokine Analysis (Luminex/ELISA)
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Serum Preparation: Collect and process blood to obtain serum as described in the hepatotoxicity protocol.
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Assay Selection: Choose a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISA kits for the cytokines of interest (TNF-α, IL-6, IFN-γ, IL-1β).
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Procedure: Follow the manufacturer's protocol for the chosen assay. This typically involves incubating the serum with antibody-coated beads or plates, followed by detection antibodies and a substrate.
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Data Acquisition: Read the plate on a compatible instrument.
-
Analysis: Calculate the cytokine concentrations based on a standard curve. Compare the levels in treated groups to the vehicle control group to determine the fold-increase.
Diagram: Cytokine Release Investigation Workflow
Caption: A workflow for investigating signs of cytokine release.
References
- 1. Hepatotoxicity in drug development: detection, significance and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strategies to reduce hepatotoxicity risk through early drug development [pmi-live.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the Cardiotoxicity Conundrum: Navigating the Seas of Tyrosine Kinase Inhibitor Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common me ... | Article | H1 Connect [archive.connect.h1.co]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytokine release syndrome - Wikipedia [en.wikipedia.org]
- 11. Cytokine Release Syndrome: Practice Essentials, Pathophysiology/Etiology, Epidemiology [emedicine.medscape.com]
- 12. MiceTech Talk, Episode 32: Let's Talk Cytokine Release Syndrome (16-Mar-2021) [resources.jax.org]
- 13. Novel strategies for the mitigation of cytokine release syndrome induced by T cell engaging therapies with a focus on the use of kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Dinaline dosage for maximum therapeutic index
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the dosage of Dinaline to achieve a maximum therapeutic index. The information is presented in a practical question-and-answer format to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported therapeutic potential?
A1: this compound (also known as GOE 1734, PD 104 208, NSC 328786) is the compound 4-amino-N-(2'-aminophenyl)benzamide, identified as an antineoplastic agent.[1][2] Preclinical studies in a rat model for human acute myelocytic leukemia (AML) have shown that this compound possesses a "striking therapeutic index". It achieved a significant (8-log) reduction in leukemic cells while having a much smaller impact (<1-log kill) on normal hematopoietic stem cells, suggesting a favorable safety profile.[1]
Q2: What is the Therapeutic Index (TI) and why is it crucial?
A2: The Therapeutic Index (TI) is a quantitative measure of a drug's relative safety, comparing the dose that produces a therapeutic effect to the dose that causes toxicity.[3][4][5] It is most commonly calculated as the ratio of the toxic dose in 50% of a population (TD50) to the effective dose in 50% of a population (ED50).[3][4][6] A higher TI indicates a wider margin between the effective and toxic doses, signifying a safer drug.[3][7]
Q3: What is the known mechanism of action for this compound?
A3: As of the latest available preclinical data, the mode of action for this compound is unknown.[1] It has been observed to induce reversible changes in amino acid transport, protein metabolism, and DNA synthesis and shows general antiproliferative effects. The lack of a defined mechanism means that dose optimization must rely heavily on empirical dose-ranging and toxicity studies.
Q4: What administration route was used in preclinical studies for this compound?
A4: In preclinical evaluations, this compound was administered orally.[1] Researchers should consider that bioavailability can vary significantly with the route of administration, and doses may need adjustment if using a different route (e.g., intravenous).[8]
Troubleshooting Guide
Q5: My in vivo study shows high toxicity, particularly gastrointestinal issues. What could be the cause?
A5: High toxicity, especially in the gastrointestinal tract, was noted in preclinical studies of this compound, particularly with a daily split-dose treatment regimen.[1] While this regimen was more effective, it also increased adverse effects.[1]
-
Recommendation: Consider reverting to a single daily dose regimen. If a split dose is necessary for efficacy, a dose reduction may be required. Conduct a dose-range finding study to re-establish the Maximum Tolerated Dose (MTD) for your specific dosing schedule.[9]
Q6: I am not observing the significant leukemic cell kill reported in early studies. How should I adjust my protocol?
A6: Insufficient efficacy could be due to several factors:
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Suboptimal Dosing: The dose may be too low. It is essential to perform a dose-response study to determine the ED50 (the dose that produces 50% of the maximal effect).[4][6]
-
Dosing Frequency: The half-life of this compound is not well-documented. If it has a short half-life, the dosing interval may be too long to maintain a therapeutic concentration.
-
Model Differences: The original positive results were in the Brown Norway rat model for AML.[1] Your experimental model may have different sensitivities to this compound.
Q7: How do I begin a dose-finding study for this compound without established starting doses?
A7: When prior data is limited, a systematic approach is necessary.
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Literature Review: Gather any available data on similar compounds.
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In Vitro Studies: Determine the IC50 (half-maximal inhibitory concentration) in your target cell lines first. This data can help estimate a starting dose range for in vivo studies, although direct conversion is not always straightforward.
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Pilot In Vivo Study: Conduct a pilot dose-range finding study in a small number of animals.[8][10] Start with a low dose and escalate in subsequent cohorts until you observe signs of toxicity.[8] This will establish the Maximum Tolerated Dose (MTD) and inform the dose levels for larger efficacy studies.[9]
Data Presentation
For effective analysis, all quantitative data from dose-finding studies should be meticulously recorded. Below are template tables for summarizing efficacy, toxicity, and pharmacokinetic data.
Table 1: Dose-Response Efficacy Data (Hypothetical)
| This compound Dose (mg/kg/day) | N | Tumor Growth Inhibition (%) | Log Cell Kill | ED50 (mg/kg) |
|---|---|---|---|---|
| Vehicle Control | 10 | 0% | 0 | \multirow{5}{*}{25} |
| 10 | 10 | 35% | 2.5 | |
| 25 | 10 | 52% | 4.8 | |
| 50 | 10 | 85% | 7.5 |
| 100 | 10 | 92% | 8.1 | |
Table 2: Dose-Response Toxicity Data (Hypothetical)
| This compound Dose (mg/kg/day) | N | % Weight Loss (Max) | GI Toxicity Score (0-3) | Mortality (%) | TD50 (mg/kg) |
|---|---|---|---|---|---|
| Vehicle Control | 10 | 1% | 0.1 | 0 | \multirow{5}{*}{75} |
| 25 | 10 | 4% | 0.5 | 0 | |
| 50 | 10 | 9% | 1.2 | 10 | |
| 75 | 10 | 16% | 2.5 | 50 |
| 150 | 10 | 25% | 3.0 | 90 | |
Table 3: Key Pharmacokinetic Parameters (Hypothetical)
| Parameter | Value | Units |
|---|---|---|
| Bioavailability (Oral) | 40 | % |
| Half-life (t½) | 6 | hours |
| Time to Max Concentration (Tmax) | 2 | hours |
| Max Concentration (Cmax) at ED50 | 1.5 | µg/mL |
| Clearance | 0.5 | L/hr/kg |
Experimental Protocols
Protocol 1: Determination of ED50 in a Xenograft Model
-
Cell Implantation: Implant human AML cells (e.g., HL-60) into immunocompromised mice. Allow tumors to establish to a palpable size (e.g., 100-150 mm³).
-
Group Allocation: Randomize animals into at least five groups (n=10 per group): one vehicle control group and four this compound dose groups. Dose levels should bracket the expected effective dose.
-
Dosing: Administer this compound or vehicle orally once daily for a predetermined period (e.g., 21 days).
-
Efficacy Measurement: Measure tumor volume with calipers twice weekly. Record animal body weights at the same time.
-
Endpoint: At the end of the study, euthanize animals and excise tumors. Calculate the percent tumor growth inhibition for each dose group compared to the control.
-
Data Analysis: Plot the dose-response curve (Dose vs. % Inhibition) using non-linear regression to calculate the ED50.
Protocol 2: Determination of TD50 and Therapeutic Index
-
Animal Model: Use healthy animals of the same strain and sex as in the efficacy study.
-
Group Allocation: Randomize animals into at least five groups (n=10 per group) as in the ED50 study, but extending to higher doses expected to cause toxicity.
-
Dosing: Administer this compound orally once daily for the same duration as the efficacy study.
-
Toxicity Monitoring: Perform daily clinical observations. Record body weight daily. Key toxicity indicators for this compound may include weight loss >20%, severe diarrhea, lethargy, or ruffled fur.[1]
-
Endpoint Definition: Clearly define the toxic endpoint. For calculating TD50, this could be a specific sign of severe toxicity or mortality.
-
Data Analysis: Plot a dose-response curve for toxicity (Dose vs. % of animals reaching the toxic endpoint). Use logistic regression to determine the TD50.
-
TI Calculation: Calculate the Therapeutic Index using the formula: TI = TD50 / ED50 .[3][11]
Visualizations
References
- 1. This compound: a new oral drug against leukemia? Preclinical studies in a relevant rat model for human acute myelocytic leukemia (BNML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C13H13N3O | CID 42725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 4. toxmsdt.com [toxmsdt.com]
- 5. Therapeutic index - Wikipedia [en.wikipedia.org]
- 6. DRUG RESPONSELD50,ED50 ANDTHERAPEUTIC INDEX- | PPTX [slideshare.net]
- 7. koracademy.com [koracademy.com]
- 8. researchgate.net [researchgate.net]
- 9. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 10. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 11. m.youtube.com [m.youtube.com]
Dinaline stability and storage best practices
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Dinaline, as well as troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs) on this compound Stability and Storage
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored under desiccating conditions at +4°C. Following these guidelines, the product is expected to be stable for up to 12 months.[1] It is crucial to minimize moisture exposure to prevent potential degradation.
Q2: How should I prepare and store this compound solutions?
This compound is soluble in DMSO up to 100 mM and in ethanol up to 25 mM (with warming).[1] For cell culture experiments, it is common practice to prepare a concentrated stock solution in a sterile, anhydrous solvent like DMSO. This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store stock solution aliquots at -20°C or -80°C for long-term use. For immediate use in experiments, dilute the stock solution to the final working concentration in your aqueous-based culture medium. It is advisable to use freshly prepared dilutions for each experiment.
Q3: What is the stability of this compound in aqueous solutions?
Q4: Is this compound sensitive to light?
Photostability data for this compound is not specified in the available literature. However, as a general precaution for organic small molecules, it is recommended to protect this compound, both in its solid form and in solution, from prolonged exposure to light. Use amber vials or wrap containers in aluminum foil to minimize light exposure.
Troubleshooting Guide for this compound Experiments
Q1: I am observing lower-than-expected efficacy of this compound in my cell-based assays. What could be the cause?
Several factors could contribute to reduced efficacy. Consider the following troubleshooting steps:
-
Improper Storage: Verify that both the solid compound and stock solutions have been stored according to the recommended conditions (+4°C for solid, -20°C or -80°C for stock solutions) and that the shelf life has not been exceeded.[1]
-
Solution Instability: this compound in aqueous working solutions may degrade over time. Prepare fresh dilutions from a frozen stock for each experiment.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your DMSO stock solution by preparing single-use aliquots.
-
Cell Line Variability: The sensitivity of different cell lines to this compound can vary. Ensure you have established a dose-response curve for your specific cell line.
Q2: I am seeing inconsistent results between experiments. What should I check?
Inconsistent results are often due to variations in experimental procedures. To improve reproducibility:
-
Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, this compound concentration, incubation time, and assay methods, are consistent across all experiments.
-
Reagent Quality: Use high-quality, fresh reagents, including cell culture media and assay components.
-
Solvent Effects: If using a DMSO stock, ensure the final concentration of DMSO in your culture medium is consistent and below a level that is toxic to your cells (typically <0.5%). Include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Q3: I have observed precipitation of this compound in my culture medium. How can I prevent this?
Precipitation can occur if the solubility of this compound is exceeded in the aqueous medium.
-
Check Final Concentration: Ensure that the final concentration of this compound in your experiment does not exceed its solubility limit in the culture medium.
-
Proper Dilution Technique: When preparing your working solution, add the this compound stock solution to the culture medium while vortexing or mixing gently to ensure rapid and even dispersion.
-
Warm the Medium: Pre-warming the culture medium to 37°C before adding the this compound stock may help improve solubility.
Data on this compound Stability and Storage
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Conditions | Shelf Life |
| Solid | +4°C | Desiccating | Up to 12 months[1] |
| Stock Solution (in DMSO) | -20°C or -80°C | Single-use aliquots | Up to 6 months (recommended) |
| Working Solution (in aqueous media) | 2-8°C | Use immediately | N/A (prepare fresh) |
Table 2: Solubility of this compound
| Solvent | Concentration |
| DMSO | Up to 100 mM[1] |
| Ethanol | Up to 25 mM (with warming)[1] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Aqueous Solution via HPLC
This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer or cell culture medium.
1. Materials:
- This compound
- High-purity solvent for stock solution (e.g., HPLC-grade DMSO)
- Aqueous buffer or cell culture medium of interest
- HPLC system with a suitable detector (e.g., UV-Vis)
- Appropriate HPLC column (e.g., C18)
- Mobile phase solvents (e.g., acetonitrile, water with a modifier like formic acid or trifluoroacetic acid)
- Temperature-controlled incubator or water bath
- Calibrated pH meter
2. Method:
Visualizations
Caption: A workflow diagram for troubleshooting common experimental issues with this compound.
References
Technical Support Center: Refining Dinaline Treatment Schedules for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining Dinaline treatment schedules in long-term preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: While early studies for this compound indicated that its precise mechanism of action was not fully elucidated, it is known to be a precursor for Tacethis compound (CI-994).[1] Tacethis compound is a selective inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1, 2, and 3.[1] HDAC inhibitors are known to modulate gene expression by increasing histone acetylation, leading to a variety of downstream effects on cancer cells, including cell cycle arrest, differentiation, and apoptosis.[2]
Q2: Which signaling pathways are known to be affected by this compound or its active compound, Tacethis compound (CI-994)?
A2: As a Class I HDAC inhibitor, Tacethis compound (and by extension, this compound) can influence multiple signaling pathways critical to cancer cell survival and proliferation. These include:
-
Cell Cycle Regulation: Upregulation of cyclin-dependent kinase inhibitors like p21, leading to G1 arrest.[3]
-
Apoptosis Induction: Activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3][4]
-
NF-κB Signaling: Tacethis compound has been shown to induce the NF-κB pathway in certain cancer models.[5]
-
Wnt Signaling: HDAC inhibitors can affect the Wnt signaling pathway.[2]
-
ERK/AP-1 Signaling: Modulation of the ERK/AP-1 pathway has also been reported with HDAC inhibitor treatment.[2]
Q3: What were the findings of early preclinical studies regarding this compound's efficacy and toxicity?
A3: A key preclinical study in a Brown Norway rat model of acute myelocytic leukemia demonstrated that repeated daily oral administration of this compound resulted in a significant (at least 8-log) reduction in leukemic cells.[6] The study also found that a daily split-dose schedule was more effective, achieving a 40-50% cure rate.[6] However, this increased efficacy was associated with more pronounced gastrointestinal toxicity.[6]
Troubleshooting Guide for Long-Term this compound Studies
This guide addresses common issues encountered during long-term in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High Toxicity / Animal Morbidity | Dose is too high or administration frequency is excessive. | 1. Reduce the daily dose of this compound. 2. Switch to a split-dosing schedule with a lower total daily dose, which has shown efficacy.[6] 3. Closely monitor animals for signs of distress (weight loss, lethargy, gastrointestinal issues) and adjust dosing accordingly. |
| Lack of Tumor Regression or Relapse | Development of drug resistance. | 1. Consider combination therapy. HDAC inhibitors can sensitize cancer cells to other agents.[4] 2. Analyze resistant tumors for changes in HDAC expression or mutations in downstream signaling pathways. 3. Temporarily cease treatment and re-challenge upon tumor regrowth to potentially restore sensitivity. |
| Variable Tumor Growth Between Animals | Inconsistent tumor cell implantation or animal health. | 1. Ensure consistent cell numbers and injection volumes during tumor implantation. 2. Use a consistent injection site. 3. Monitor animal health closely and exclude animals with signs of illness unrelated to the tumor or treatment. |
| Difficulty in Assessing Treatment Efficacy | Insensitive or infrequent monitoring. | 1. Use a combination of tumor volume measurements and non-invasive imaging techniques for more accurate assessment. 2. Establish clear endpoints for tumor growth and animal health before starting the study. 3. Collect tissue samples at various time points to analyze biomarkers and assess target engagement. |
Data from Preclinical Studies
The following tables summarize data from preclinical evaluations of this compound and its acetylated derivative, Acetylthis compound (CI-994), in a rat model of acute myelocytic leukemia.
Table 1: Efficacy of this compound in a Rat Leukemia Model [6]
| Treatment Schedule | Leukemic Cell Kill | Cure Rate | Observed Toxicity |
| Repeated Daily Oral Administration | > 8-log | - | Not specified |
| Daily Split-Dose | > 8-log | 40-50% | Pronounced gastrointestinal toxicity |
Table 2: Efficacy of Acetylthis compound (CI-994) in a Rat Leukemia Model [7]
| Treatment Schedule (5 daily p.o. administrations) | Leukemic Cell Kill | Cure Rate | Observed Toxicity |
| 23.7 mg/kg once daily (1 course) | > 8-log | 0% | - |
| 2 x 11.85 mg/kg split daily dose (1 course) | > 8-log | 37.5% | - |
| 11.85 mg/kg once daily (1 course) | ~ 4.5-log | - | - |
| 11.85 mg/kg once daily (2 courses) | > 8-log | - | - |
| 23.7 mg/kg once daily or 2 x 11.85 mg/kg split daily dose (2 courses) | - | - | Lethal toxicity in most rats |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[8][9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing changes in protein expression in key signaling pathways upon this compound treatment.
-
Protein Extraction: Treat cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., acetylated histones, p21, cleaved caspase-3, phospho-NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways Affected by this compound (as an HDAC Inhibitor)
Caption: this compound, as an HDAC inhibitor, alters gene expression leading to cell cycle arrest and apoptosis.
Experimental Workflow for a Long-Term In Vivo this compound Study
References
- 1. selleckchem.com [selleckchem.com]
- 2. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 4. Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. This compound: a new oral drug against leukemia? Preclinical studies in a relevant rat model for human acute myelocytic leukemia (BNML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylthis compound: a new oral cytostatic drug with impressive differential activity against leukemic cells and normal stem cells--preclinical studies in a relevant rat model for human acute myelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - ZA [thermofisher.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Mitigating Gastrointestinal Toxicity of Dinaline in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering gastrointestinal (GI) toxicity while evaluating the novel chemotherapeutic agent, Dinaline, in animal models. The following information is based on established principles of chemotherapy-induced gastrointestinal toxicity and mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced gastrointestinal toxicity?
A1: While the specific mechanisms for this compound are under investigation, chemotherapy-induced GI toxicity generally stems from damage to rapidly dividing intestinal epithelial cells.[1][2] This leads to mucosal barrier breakdown, inflammation, and fluid malabsorption, manifesting as diarrhea, weight loss, and nausea. Key pathways implicated include the activation of inflammatory cascades (e.g., NF-κB, COX-2) and induction of apoptosis in the crypts of Lieberkühn.[3][4][5]
Q2: What are the typical clinical signs of this compound-induced GI toxicity in our animal models?
A2: Common clinical signs include diarrhea, weight loss, dehydration, lethargy, and reduced food and water intake. In rodent models, you may also observe piloerection and a hunched posture. It is crucial to monitor these signs daily to assess the severity of the toxicity.
Q3: At what point during our this compound dosing regimen should we expect to see peak GI toxicity?
A3: The onset and peak of GI toxicity are dose-dependent and depend on the specific chemotherapeutic agent. Generally, for agents that damage rapidly dividing cells, clinical signs such as diarrhea and weight loss become apparent within 3-5 days of drug administration and can persist for several days.
Q4: Are there any established biomarkers to quantify the extent of intestinal damage?
A4: Yes, several biomarkers can be used. Plasma citrulline is a validated marker of enterocyte mass. A decrease in plasma citrulline correlates with the severity of intestinal mucositis. Additionally, assays for intestinal permeability, such as the lactulose/mannitol ratio or FITC-dextran assay, can quantify the loss of gut barrier integrity.[6]
Q5: What are the most promising supportive care measures we can implement?
A5: Supportive care is critical. This includes ensuring adequate hydration with subcutaneous or intravenous fluids, providing nutritional support with highly palatable and easily digestible food, and administering anti-diarrheal and anti-emetic agents. Prophylactic use of certain mitigating agents, as detailed in the troubleshooting guide, should also be considered.
Troubleshooting Guide
Issue 1: Severe Diarrhea and Weight Loss
Potential Cause: High dose of this compound leading to excessive damage to the intestinal mucosa.
Troubleshooting Steps:
-
Dose Reduction: Consider a dose-reduction experiment to find the maximum tolerated dose (MTD) with acceptable GI toxicity.
-
Supportive Care:
-
Administer subcutaneous or intravenous fluids to combat dehydration.
-
Provide nutritional support (e.g., gel-based diets, liquid nutrition).
-
Use anti-diarrheal agents such as loperamide, but with caution and under veterinary guidance to avoid gut stasis.
-
-
Investigate Mitigating Agents:
Issue 2: Reduced Food and Water Intake
Potential Cause: Nausea, vomiting, and general malaise associated with this compound administration.
Troubleshooting Steps:
-
Anti-emetic Therapy: Prophylactically administer anti-emetic drugs such as maropitant or ondansetron prior to and following this compound treatment.
-
Appetite Stimulants: In cases of prolonged anorexia, consider the use of appetite stimulants like mirtazapine, particularly in rodent models.
-
Dietary Modification: Offer highly palatable, energy-dense, and easily digestible food.
Issue 3: High Mortality in Experimental Group
Potential Cause: Systemic effects of severe GI toxicity, including dehydration, malnutrition, and sepsis from bacterial translocation.
Troubleshooting Steps:
-
Early Intervention: Implement supportive care at the first sign of GI distress. Do not wait for severe symptoms to develop.
-
Prophylactic Antibiotics: If bacterial translocation is suspected (as evidenced by systemic signs of infection), broad-spectrum antibiotics may be warranted, following consultation with a veterinarian.
-
Evaluate Mitigating Agents:
-
mTOR Inhibitors: Pre-clinical studies have shown that mTOR inhibitors can mitigate chemotherapy-induced intestinal injury.[12][13]
-
COX-2 Inhibitors: While chemotherapy can upregulate COX-2, leading to inflammation, the use of COX-2 inhibitors to mitigate GI side effects should be approached with caution as they can have their own GI toxicities.[5][14]
-
Data Presentation: Efficacy of Mitigating Agents in Animal Models
The following tables summarize quantitative data from preclinical studies on agents used to mitigate chemotherapy-induced gastrointestinal toxicity.
Table 1: Effect of Probiotics on 5-FU-Induced Intestinal Mucositis in Rats
| Treatment Group | Villus Height (μm) | Crypt Depth (μm) | Diarrhea Score (0-3) |
| Control | 450 ± 25 | 150 ± 10 | 0 |
| 5-FU (150 mg/kg) | 210 ± 30 | 80 ± 15 | 2.5 ± 0.5 |
| 5-FU + B. infantis (1x10⁹ CFU) | 350 ± 20 | 120 ± 12 | 1.0 ± 0.5 |
Data adapted from studies investigating the effects of probiotics on chemotherapy-induced mucositis.[7]
Table 2: Effect of GLP-2 Analog on 5-FU-Induced Enteritis in Rats
| Treatment Group | Villus Height (μm) | Crypt Depth (μm) | Body Weight Change (%) |
| Control | 500 ± 30 | 160 ± 10 | +5% |
| 5-FU (190 mg/kg) | 250 ± 40 | 90 ± 15 | -15% |
| 5-FU + GLP-2 analog (0.1 µg, sc twice daily) | 420 ± 35 | 140 ± 10 | -5% |
Data adapted from a study on the effects of a GLP-2 analog on chemotherapy-induced enteritis.[10]
Experimental Protocols
Induction of Gastrointestinal Mucositis with 5-Fluorouracil (5-FU) in Rats
This protocol is a standard method for inducing intestinal mucositis to test the efficacy of mitigating agents.
Materials:
-
Male Wistar rats (200-250g)
-
5-Fluorouracil (5-FU) solution (50 mg/mL)
-
Sterile saline
-
Animal balance
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
On day 0, weigh each rat and administer a single IP injection of 5-FU at a dose of 150-200 mg/kg.[15][16] A control group should receive an equivalent volume of sterile saline.
-
For oral mucositis models, mechanical irritation of the buccal mucosa with a sterile needle may be performed on days 3 and 4 to enhance lesion development.[1][3][17]
-
Monitor the animals daily for clinical signs of toxicity, including body weight, food and water intake, and stool consistency.
-
Euthanize animals at predetermined time points (e.g., day 5 or 7) for tissue collection and analysis.
Assessment of Intestinal Permeability using FITC-Dextran
This assay measures the translocation of a fluorescent probe from the gut lumen into the circulation as an indicator of barrier dysfunction.
Materials:
-
Fluorescein isothiocyanate (FITC)-dextran (4 kDa)
-
Phosphate-buffered saline (PBS)
-
Oral gavage needles
-
Microcentrifuge tubes
-
Fluorometer and 96-well plates
Procedure:
-
Fast mice for 4 hours before the assay.
-
Administer FITC-dextran (44 mg/100g body weight) dissolved in PBS by oral gavage.[2]
-
After 4 hours, collect blood via cardiac puncture under terminal anesthesia.[2]
-
Centrifuge the blood to separate the serum.
-
Dilute the serum with an equal volume of PBS.
-
Measure the fluorescence of the diluted serum in a 96-well plate using a fluorometer (excitation ~485 nm, emission ~528 nm).[18]
-
Calculate the concentration of FITC-dextran in the serum using a standard curve.
Histopathological Scoring of Intestinal Damage
This protocol provides a semi-quantitative method for assessing the degree of intestinal injury.
Materials:
-
Formalin-fixed, paraffin-embedded intestinal tissue sections
-
Hematoxylin and eosin (H&E) stains
-
Light microscope
Procedure:
-
Collect sections of the small intestine (jejunum is often the most affected) and fix in 10% neutral buffered formalin.
-
Process the tissues, embed in paraffin, and cut 5 µm sections.
-
Stain the sections with H&E.
-
Examine the slides under a light microscope and score the degree of damage based on a standardized scale (see Table 3).
Table 3: Histopathological Scoring Criteria for Intestinal Mucositis
| Score | Description |
| 0 | Normal mucosa |
| 1 | Mild villus shortening and crypt epithelial cell vacuolation |
| 2 | Moderate villus atrophy, crypt necrosis, and mild inflammatory cell infiltration |
| 3 | Severe villus atrophy, extensive crypt necrosis, and moderate inflammatory cell infiltration |
| 4 | Complete loss of villi and crypts, extensive inflammatory infiltrate, and ulceration |
This scoring system is adapted from various protocols for assessing chemotherapy-induced intestinal damage.
Visualizations
Signaling Pathways
Caption: Pathophysiological cascade of chemotherapy-induced GI toxicity.
Experimental Workflow
Caption: Workflow for evaluating mitigating agents for this compound's GI toxicity.
Logical Relationship: Troubleshooting
Caption: Logical approach to troubleshooting severe GI toxicity.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Analysis of Intestinal Permeability in Mice [bio-protocol.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. NF-κB as a Potential Target for the Treatment and Prevention of Mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemotherapy-induced COX-2 upregulation by cancer cells defines their inflammatory properties and limits the efficacy of chemoimmunotherapy combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Amelioration of Chemotherapy-Induced Intestinal Mucositis by Orally Administered Probiotics in a Mouse Model | PLOS One [journals.plos.org]
- 10. Glucagon-like peptide 2: a new treatment for chemotherapy-induced enteritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucagon-like peptide 2: A new treatment for chemotherapy-induced enteritis [discovery.fiu.edu]
- 12. Probiotics for the Management of Oral Mucositis: An Interpretive Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mTOR blockade mitigates chemotherapy drug-induced intestinal toxicity via inhibition of pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Rat Model for Oral Mucositis Induced by a Single Administration of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical and histopathological evaluation of 5-fluorouracil-induced oral mucositis in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. Analysis of Intestinal Permeability in Mice [en.bio-protocol.org]
Validation & Comparative
A Comparative Analysis of Dinaline and its Active Metabolite, CI-994 (Tacedinaline)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Dinaline and its active form, CI-994 (Tacethis compound). While initially conceived as a direct efficacy comparison between two separate agents, it is crucial to understand that this compound is a precursor, or prodrug, to CI-994. This document, therefore, evaluates the available experimental data for both the prodrug and its active metabolite, offering insights into their therapeutic potential and mechanisms of action.
Introduction: From Prodrug to Active Inhibitor
This compound, chemically known as 4-amino-N-(2'-aminophenyl)benzamide, is an antineoplastic agent that undergoes metabolic activation to form CI-994 (N-acetyl-dinaline or Tacethis compound).[1] CI-994 is a potent and selective inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[2] This inhibitory action leads to an increase in histone acetylation, which in turn modulates gene expression, resulting in cytostatic effects, apoptosis, and cell growth inhibition in various cancer cell lines.[2]
The relationship between this compound and CI-994 is a classic example of a prodrug strategy, where an inactive or less active compound is administered and then converted into the active therapeutic agent within the body. This approach can be employed to improve pharmacokinetic properties such as absorption or to target specific tissues.
Caption: Conversion of this compound to CI-994 and its mechanism of action.
Preclinical Efficacy Data
The following tables summarize key preclinical findings for both this compound and CI-994 across different cancer models.
This compound: Efficacy in a Preclinical Leukemia Model
The primary preclinical data for this compound comes from a study using a rat model of human acute myelocytic leukemia (BNML).
| Parameter | Details | Reference |
| Model | Brown Norway rat acute myelocytic leukemia (BNML) | [3] |
| Administration | Oral | [3] |
| Key Findings | - Repeated daily oral administration resulted in at least an 8-log reduction in leukemic cells. - Minimal impact on normal pluripotent hematopoietic stem cells (less than a 1-log kill). - Daily split-dose treatment led to 40-50% cure rates. | [3] |
| Toxicity | Increased toxicity with split-dose regimen, particularly affecting the gastrointestinal tract. | [3] |
CI-994 (Tacethis compound): In Vitro and In Vivo Efficacy
CI-994 has been evaluated more extensively in a variety of preclinical models, both as a standalone agent and in combination with other chemotherapeutics.
| Parameter | Details | Reference |
| Model | Human lung cancer cell lines (A-549, LX-1) | [2] |
| Administration | In vitro | [2] |
| Key Findings | - Showed cytostatic effects. - Induced an increase in the G0/G1 phase of the cell cycle and a reduction in the S phase. - Increased apoptosis. | [2] |
| IC50 Values | - LNCaP (prostate cancer) cells: 7.4 µM - Rat leukemia BCLO cells: 2.5 µM | [2] |
| Parameter | Details | Reference |
| Model | MYC-driven Medulloblastoma (orthotopic xenograft mouse models: D425 MED, MED8A) | [4][5][6] |
| Administration | Oral (30 mg/kg, daily) | [4][5] |
| Key Findings | - Significantly reduced tumor growth at the primary site. - Reduced leptomeningeal dissemination (spinal metastases). - Significantly increased survival in both models. - Induced apoptosis in medulloblastoma cells. | [4][5][6] |
| Parameter | Details | Reference |
| Model | Brown Norway rat acute myelocytic leukemia (BNML) | [1] |
| Administration | In vivo | [1] |
| Key Findings | - Higher dosages induced complete remissions. - Showed moderate synergism when combined with cytarabine (ara-C), daunorubicin, and mitoxantrone in vitro. - The combination of CI-994 and ara-C was highly active against BNML in vivo. | [1] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited preclinical studies.
In Vitro Cell Proliferation Assay (for CI-994)
Objective: To determine the effect of CI-994 on the growth of cancer cell lines.
-
Cell Seeding: 2 x 104 cells are seeded into 24-well plates and incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are treated with varying concentrations of CI-994 on day 2 and day 4. The media is changed on these days.
-
MTT Assay: On day 6, mitochondrial metabolism, as an indicator of cell growth, is measured. 100 µL/well of MTT solution (5 mg/mL) is added, and the plates are incubated for 2 hours at 37°C.
-
Data Acquisition: The crystals formed are dissolved in 500 µL of DMSO. The absorbance is measured using a microplate reader at 560 nm.
-
Analysis: The absorbance data is converted into a percentage of cell proliferation. Each assay is performed in triplicate.[2]
Caption: Workflow for an in vitro cell proliferation assay.
Orthotopic Xenograft Model of Medulloblastoma (for CI-994)
Objective: To evaluate the in vivo efficacy of CI-994 on tumor growth and metastasis.
-
Cell Preparation: D425 MED and MED8A cells expressing GFP and luciferase are prepared.
-
Implantation: Cells are orthotopically injected into the cerebella of immunodeficient (NSG) mice.
-
Tumor Engraftment Confirmation: Tumor engraftment is confirmed via bioluminescence imaging (BLI) after 7 days.
-
Randomization and Treatment: Tumor-bearing mice are randomized into two groups: one receiving a vehicle control and the other receiving CI-994 (30 mg/kg, orally, daily).
-
Monitoring: Tumor growth and metastasis are monitored using BLI. Survival of the mice is also recorded.
-
Analysis: Luminescence signals are quantified to compare tumor growth between the treated and control groups. Survival curves are generated and analyzed.[4][5]
Conclusion
The comparison between this compound and CI-994 is a comparison between a prodrug and its active metabolite. Preclinical data for this compound demonstrates its potential as an orally administered anti-leukemic agent with a favorable therapeutic index.[3] The active form, CI-994, has a broader range of supporting data, showcasing its efficacy in various cancer models, including solid tumors like medulloblastoma, and in combination with standard chemotherapies for leukemia.[1][2][4][5]
The data suggests that the conversion of this compound to CI-994 is an effective strategy for delivering the active HDAC inhibitor. Future research could focus on directly comparing the pharmacokinetic and pharmacodynamic profiles of this compound and CI-994 to fully elucidate the advantages of the prodrug approach. For researchers in drug development, CI-994 (Tacethis compound) represents a well-characterized class I HDAC inhibitor with demonstrated preclinical efficacy, making it a valuable tool for further investigation in oncology and other therapeutic areas.
References
- 1. CI-994 (N-acetyl-dinaline) in combination with conventional anti-cancer agents is effective against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound: a new oral drug against leukemia? Preclinical studies in a relevant rat model for human acute myelocytic leukemia (BNML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Tacethis compound (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Dinaline vs. Modern Antineoplastic Agents: A Comparative Guide for Leukemia Research
This guide provides a comparative analysis of Dinaline and its acetylated derivative, Acetylthis compound, against current standard-of-care antineoplastic agents for the treatment of Acute Myeloid Leukemia (AML). The comparison is based on preclinical data for this compound and Acetylthis compound, and clinical data for the modern agents, offering a retrospective look at a historical compound in the context of today's therapeutic landscape. This document is intended for researchers, scientists, and drug development professionals.
Overview of Compared Agents
This compound (GOE 1734) is an investigational compound that showed significant preclinical anti-leukemic activity in the late 1980s. While its precise mechanism of action was not fully elucidated, it demonstrated a favorable therapeutic index in animal models.
Acetylthis compound (CI-994) is the acetylated form of this compound and was later identified as a histone deacetylase (HDAC) inhibitor. It also exhibited potent anti-leukemic effects in preclinical studies.
Cytarabine and Daunorubicin (7+3 Regimen) represent the cornerstone of intensive induction chemotherapy for most types of AML for several decades. This combination targets DNA synthesis and repair.
Venetoclax is a targeted therapy, a BCL-2 inhibitor that restores the natural process of apoptosis in cancer cells. It is a key component of modern, less intensive treatment regimens for AML, particularly in older patients or those ineligible for intensive chemotherapy.
Quantitative Data Comparison
The following tables summarize the efficacy and toxicity data for the compared agents. It is important to note that the data for this compound and Acetylthis compound are from preclinical rat models, while the data for Cytarabine/Daunorubicin and Venetoclax are from human clinical trials. Direct comparison of efficacy should be interpreted with caution due to the different study populations and methodologies.
Table 1: Efficacy Data
| Agent/Regimen | Study Population | Key Efficacy Endpoints | Results |
| This compound | BNML Rat Model for AML | Log Leukemic Cell Kill | ≥ 8 log kill |
| Cure Rate (split-dose) | 40-50% | ||
| Acetylthis compound (CI-994) | BNML Rat Model for AML | Log Leukemic Cell Kill | > 8 log kill (2 cycles, half-dose) |
| Cure Rate (2 courses, low dose) | 89% | ||
| Cytarabine + Daunorubicin (7+3) | Newly Diagnosed AML Patients | Complete Remission (CR) Rate | 60-80% (younger patients), 40-60% (older adults) |
| Venetoclax + Azacitidine | Newly Diagnosed AML Patients (ineligible for intensive chemo) | Composite Complete Remission (CR + CRi) Rate | ~66.4% |
| Median Overall Survival | ~14.7 months |
Table 2: Toxicity and Safety Profile
| Agent/Regimen | Key Toxicities |
| This compound | Gastrointestinal toxicity (pronounced with split-dose) |
| Acetylthis compound (CI-994) | Intestinal tract toxicity (at high doses) |
| Cytarabine + Daunorubicin (7+3) | Myelosuppression (neutropenia, thrombocytopenia, anemia), mucositis, nausea, vomiting, cardiotoxicity (Daunorubicin) |
| Venetoclax + Azacitidine | Myelosuppression (neutropenia, thrombocytopenia), nausea, diarrhea, fatigue, tumor lysis syndrome (TLS) |
Mechanism of Action
The mechanisms of action of these agents are fundamentally different, reflecting the evolution of cancer therapy from broad-spectrum cytotoxic agents to targeted therapies.
This compound: The exact molecular target of this compound remains unknown. Preclinical studies suggest it has a cytostatic and then cytotoxic effect, potentially interfering with cell membrane functions and DNA synthesis.
Acetylthis compound (CI-994): As a histone deacetylase (HDAC) inhibitor, Acetylthis compound alters gene expression by increasing histone acetylation. This leads to the transcription of tumor suppressor genes and other genes that induce cell cycle arrest, differentiation, and apoptosis.
Cytarabine and Daunorubicin: This combination chemotherapy regimen targets fundamental processes of cell division. Cytarabine is a pyrimidine antagonist that inhibits DNA polymerase, thereby blocking DNA synthesis. Daunorubicin is an anthracycline that intercalates into DNA, inhibiting topoisomerase II and generating free radicals, which leads to DNA damage.
Venetoclax: Venetoclax is a selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is often overexpressed in leukemia cells, preventing them from undergoing programmed cell death. By inhibiting BCL-2, Venetoclax restores the normal apoptotic pathway, leading to the death of malignant cells.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of HDAC inhibitors and a generalized workflow for the preclinical evaluation of anti-leukemic agents.
Caption: Mechanism of action of HDAC inhibitors like Acetylthis compound in leukemia.
Caption: Generalized workflow for preclinical evaluation of anti-leukemic agents.
Experimental Protocols
General Methodology for this compound and Acetylthis compound Preclinical Studies
-
Animal Model: The Brown Norway rat model for acute myelocytic leukemia (BNML) was utilized. This model is considered a relevant preclinical model for human AML.
-
Leukemia Induction: A defined number of BNML leukemic cells were intravenously injected into recipient Brown Norway rats.
-
Treatment Administration: this compound and Acetylthis compound were administered orally. The dosing schedules varied between studies and included single daily doses and split daily doses, typically for a course of 5 to 7 days.
-
Efficacy Evaluation: The primary endpoint for efficacy was the reduction in leukemic cell burden, quantified as "log leukemic cell kill." This was often determined by bioassays involving the transfer of bone marrow or spleen cells from treated animals to new recipients to assess the presence of residual leukemic cells. Survival of the treated animals was also a key endpoint, with "cures" being defined as long-term, disease-free survival.
-
Toxicity Assessment: Toxicity was evaluated by monitoring animal weight, general health status, and, in some cases, histological examination of tissues, particularly the gastrointestinal tract. The effect on normal hematopoietic stem cells was assessed by measuring the reduction in pluripotent hematopoietic stem cells (CFU-S).
Methodology for Modern Comparator Clinical Trials (General Overview)
-
Study Design: The data for Cytarabine/Daunorubicin and Venetoclax are derived from Phase II and Phase III clinical trials. These are typically multi-center, often randomized, and controlled studies.
-
Patient Population: Patients with newly diagnosed or relapsed/refractory AML were enrolled based on specific inclusion and exclusion criteria, including age, performance status, and prior treatment history.
-
Treatment Regimens: Patients received either the standard "7+3" induction chemotherapy (7 days of continuous intravenous Cytarabine and 3 days of intravenous Daunorubicin) or a Venetoclax-based regimen (daily oral Venetoclax in combination with a hypomethylating agent like Azacitidine).
-
Efficacy Endpoints: The primary efficacy endpoints in these trials include the rate of complete remission (CR) and composite complete remission (CR + CRi - complete remission with incomplete hematologic recovery). Overall survival (OS), event-free survival (EFS), and duration of response are key secondary endpoints.
-
Safety and Toxicity: Adverse events are systematically collected and graded according to standardized criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
Conclusion
This compound and its derivative, Acetylthis compound, demonstrated impressive preclinical efficacy in a relevant AML model, with a high degree of leukemic cell kill and a notable sparing of normal hematopoietic stem cells. The identification of Acetylthis compound as an HDAC inhibitor places it within a class of agents that are still of significant interest in oncology.
However, the landscape of AML treatment has evolved dramatically. The standard "7+3" chemotherapy regimen, while effective in a subset of patients, is associated with significant toxicity. The advent of targeted therapies like Venetoclax has revolutionized the treatment of AML, particularly for patients who are not candidates for intensive chemotherapy, by offering a more specific and often better-tolerated mechanism of action.
While this compound itself did not progress to widespread clinical use, its preclinical profile highlights the long-standing goal of achieving potent anti-leukemic activity with a favorable therapeutic window. A hypothetical modern drug with this compound's preclinical characteristics would likely be investigated in combination with targeted agents to enhance efficacy and potentially overcome resistance mechanisms. This retrospective comparison underscores the progress made in the field of leukemia therapeutics, moving from broadly cytotoxic agents to molecularly targeted treatments that exploit the specific vulnerabilities of cancer cells.
Validating the Antiproliferative Effects of Dinaline in New Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the antiproliferative effects of the experimental drug Dinaline in novel, physiologically relevant cancer models. Due to a lack of publicly available quantitative data on this compound's potency, this document focuses on a comparative analysis with established anticancer agents, Auranofin and Sunitinib, and proposes detailed experimental protocols to generate the necessary data for this compound. The guide advocates for the use of three-dimensional (3D) spheroid models of pancreatic and colorectal cancer, which more closely mimic the tumor microenvironment than traditional two-dimensional cell cultures.
Comparative Analysis of Antiproliferative Agents
To establish a benchmark for this compound's potential efficacy, it is essential to compare its performance against drugs with known antiproliferative effects. Auranofin, a thioredoxin reductase inhibitor, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, are presented here as comparators. The following table summarizes their reported half-maximal inhibitory concentrations (IC50) in various cancer cell lines.
| Drug | Cancer Type | Cell Line | IC50 (µM) | Citation |
| This compound | Various | - | Data not available | - |
| Auranofin | Breast Cancer | MCF-7 | 3.37 | |
| Lung Cancer | Calu-6 | 3-4 (at 24h) | ||
| Lung Cancer | A549 | 3-4 (at 24h) | ||
| Sunitinib | Renal Cell Carcinoma | 786-O | 4.6 | |
| Renal Cell Carcinoma | ACHN | 1.9 | ||
| Renal Cell Carcinoma | Caki-1 | 2.8 | ||
| Pancreatic Cancer | MIA PaCa-2 | 2.67 | ||
| Pancreatic Cancer | PANC-1 | 3.53 |
Note: The lack of IC50 data for this compound underscores the critical need for the validation studies outlined in this guide.
Proposed New Cancer Models for this compound Validation
To generate robust and translatable data, we propose validating this compound's antiproliferative effects in 3D spheroid models of pancreatic and colorectal cancer. These models offer a more accurate representation of tumor physiology, including cell-cell interactions and nutrient gradients, compared to traditional monolayer cultures.
-
Pancreatic Ductal Adenocarcinoma (PDAC) Spheroids: Utilizing cell lines such as PANC-1 and MIA PaCa-2 to form 3D spheroids can provide a valuable platform to assess this compound's efficacy in this notoriously difficult-to-treat cancer.
-
Colorectal Cancer (CRC) Spheroids: 3D cultures of CRC cell lines like HCT116 and DLD-1 can serve as a relevant model to investigate this compound's effects, given that early studies showed its impact on a colon carcinoma cell line.
Experimental Protocols
The following are detailed methodologies for key experiments to quantify and compare the antiproliferative effects of this compound.
Cell Viability Assay (MTT Assay)
This assay will determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., PANC-1, HCT116)
-
Complete cell culture medium
-
This compound, Auranofin, Sunitinib (and vehicle control, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound, Auranofin, and Sunitinib in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values.
Cell Cycle Analysis
This experiment will reveal how this compound affects the progression of cancer cells through the different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (at IC50 concentration) and vehicle control
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at its predetermined IC50 concentration and a vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes at 4°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate the proposed experimental workflow and a conceptual signaling pathway potentially affected by this compound.
Caption: Proposed experimental workflow for validating this compound's antiproliferative effects.
Caption: Conceptual signaling pathway for this compound-induced cell cycle arrest.
By following the proposed experimental framework, researchers can generate the crucial data needed to validate the antiproliferative effects of this compound in clinically relevant cancer models, paving the way for its further development as a potential anticancer therapeutic.
Comparative Analysis of Dinaline and Other DNA Synthesis Inhibitors: A Focus on Histone Deacetylase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dinaline, a precursor to the histone deacetylase (HDAC) inhibitor CI-994, and other prominent HDAC inhibitors. While initially investigated for its effects on DNA synthesis, the primary mechanism of action of this compound's active form, CI-994, is through the epigenetic modification of chromatin structure, which indirectly influences DNA replication and gene expression, leading to anti-neoplastic effects. This guide will objectively compare the performance of this compound (as CI-994) with other HDAC inhibitors—Vorinostat, Romidepsin, and Entinostat—supported by experimental data.
Introduction to this compound and HDAC Inhibition
This compound (4-amino-N-(2'-aminophenyl)benzamide) is an orally active antineoplastic agent.[1] It is a precursor to CI-994 (Acetylthis compound), which is a selective inhibitor of class I histone deacetylases (HDACs).[2][3] HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of genes, including tumor suppressor genes. By inhibiting HDACs, CI-994 promotes histone hyperacetylation, resulting in a more relaxed chromatin state, reactivation of gene expression, and subsequent induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5]
This guide compares CI-994 to other well-established HDAC inhibitors:
-
Vorinostat (SAHA): A potent, non-selective pan-HDAC inhibitor.[6]
-
Romidepsin (FK228): A potent class I selective HDAC inhibitor.[7]
-
Entinostat (MS-275): A selective inhibitor of class I HDACs.[8][9]
Comparative Data Analysis
The following tables summarize the inhibitory activity of CI-994 and its comparators against HDAC isoforms and their cytotoxic effects on various leukemia and lymphoma cell lines.
Table 1: Inhibitory Activity (IC50) Against HDAC Isoforms
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Class Selectivity |
| CI-994 | 900 | 900 | 1200 | >20,000 | >20,000 | Class I |
| Vorinostat | 10 | - | 20 | - | - | Pan-HDAC |
| Romidepsin | 3.6 | 5.7 | 7.9 | 14,000 | 510 | Class I |
| Entinostat | 243 | 453 | 248 | >100,000 | >100,000 | Class I |
Data compiled from multiple sources; direct comparison may be limited by inter-study variability.[2][7][9]
Table 2: Cytotoxic Activity (IC50) in Leukemia and Lymphoma Cell Lines
| Cell Line | Cancer Type | CI-994 (µM) | Vorinostat (µM) | Romidepsin (nM) | Entinostat (µM) |
| OCI-AML3 | Acute Myeloid Leukemia | - | 0.42 (72h) | 1-1.8 (72h) | - |
| SKM-1 | Acute Myeloid Leukemia | - | - | 1-1.8 (72h) | - |
| MDS-L | Myelodysplastic Syndrome | - | - | 1-1.8 (72h) | - |
| MV4-11 | Biphenotypic B Myelomonocytic Leukemia | - | 0.636 | - | - |
| Daudi | Burkitt's Lymphoma | - | 0.493 | - | - |
| Hut-78 | Cutaneous T-cell Lymphoma | - | - | 0.038-6.36 | - |
| Karpas-299 | Anaplastic Large Cell Lymphoma | - | - | 0.44-3.87 | - |
| U937 | Histiocytic Lymphoma | - | - | - | ~1 |
| HL-60 | Acute Promyelocytic Leukemia | - | - | - | ~1 |
| K562 | Chronic Myelogenous Leukemia | - | - | - | ~1 |
| Jurkat | T-cell Leukemia | - | - | - | ~1 |
Data compiled from multiple sources and represent values at different time points as indicated. Direct comparison should be made with caution.[10][11][12][13][14]
Mechanism of Action of HDAC Inhibitors
HDAC inhibitors exert their anti-cancer effects by altering the acetylation status of histones and other non-histone proteins. This leads to the reactivation of silenced tumor suppressor genes and the modulation of various signaling pathways involved in cell survival, proliferation, and death.
Caption: Signaling pathway of HDAC inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
HDAC Activity Assay Protocol (Fluorometric)
This protocol is a general guideline for measuring HDAC activity using a fluorogenic substrate.
-
Reagent Preparation:
-
HDAC Substrate: Prepare a stock solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO.
-
Assay Buffer: Typically contains Tris-HCl, NaCl, and a reducing agent like DTT at a physiological pH.
-
HDAC Enzyme Source: Can be purified recombinant HDAC enzyme or nuclear extracts from cell lines.
-
Developer Solution: Contains a protease (e.g., trypsin) and a potent HDAC inhibitor (e.g., Trichostatin A) to stop the HDAC reaction and cleave the deacetylated substrate to release the fluorophore.
-
Deacetylated Standard: A known concentration of the deacetylated substrate for generating a standard curve.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the test compound (inhibitor), and the HDAC enzyme source.
-
Incubate for a short period to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the HDAC substrate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and initiate fluorescence development by adding the developer solution.
-
Incubate at 37°C for 10-20 minutes.
-
Measure the fluorescence using a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[15][16]
-
Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.
-
Cell Viability (MTT) Assay Protocol
This protocol outlines the steps for determining the cytotoxic effects of the inhibitors on cancer cell lines.
-
Cell Plating:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the HDAC inhibitors in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[18][19]
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for preclinical evaluation of HDAC inhibitors.
Conclusion
This compound, through its active metabolite CI-994, functions as a class I selective HDAC inhibitor. This positions it mechanistically alongside other targeted epigenetic therapies rather than traditional DNA synthesis inhibitors that directly target DNA polymerases or topoisomerases. The comparative analysis reveals that while CI-994 is selective for class I HDACs, other inhibitors like Vorinostat offer broader HDAC inhibition, and Romidepsin exhibits high potency in the nanomolar range against class I HDACs. The choice of an appropriate HDAC inhibitor for therapeutic development will depend on the desired selectivity profile and the specific cancer type being targeted. The preclinical data for this compound in a rat leukemia model showed a significant leukemic cell kill, highlighting its potential in hematological malignancies.[1][20] Further comparative studies with other HDAC inhibitors in the same cancer models are warranted to fully elucidate their relative therapeutic indices.
References
- 1. This compound: a new oral drug against leukemia? Preclinical studies in a relevant rat model for human acute myelocytic leukemia (BNML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. CI-994 (N-acetyl-dinaline) in combination with conventional anti-cancer agents is effective against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HDAC Inhibitors in Acute Myeloid Leukemia | MDPI [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Acetylthis compound: a new oral cytostatic drug with impressive differential activity against leukemic cells and normal stem cells--preclinical studies in a relevant rat model for human acute myelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Dinaline and established leukemia drugs
Head-to-Head Comparison: Dinaline and Established Leukemia Drugs
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the preclinical data available for this compound, an investigational compound, and established first-line and targeted therapies for Acute Myeloid Leukemia (AML). Given that the most detailed preclinical study on this compound in a leukemia model dates back to 1988, this comparison is presented with the critical caveat that the experimental models and methodologies differ significantly from contemporary drug evaluation standards.
The information is intended to offer a historical perspective on this compound and to contrast its early findings with the well-characterized profiles of modern AML therapeutics. All data has been extracted from publicly available research literature.
Mechanism of Action Overview
The precise mechanism of action for this compound remains officially unknown. However, its N-acetylated form, CI-994, is a known Histone Deacetylase (HDAC) inhibitor. HDAC inhibitors represent a class of epigenetic drugs that can alter gene expression to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. In contrast, modern established leukemia drugs often have highly specific molecular targets that are central to the pathogenesis of particular AML subtypes.
Below are simplified diagrams illustrating the proposed or known mechanisms of action for CI-994 (as a proxy for this compound's potential mechanism) and key established AML drug classes.
Caption: Mechanism of CI-994 (HDAC Inhibition).
Caption: Mechanisms of Established Targeted AML Drugs.
Quantitative Data Summary: Preclinical Efficacy
The following tables summarize the available preclinical data for this compound and selected established AML drugs. Direct comparison is challenging due to differing experimental systems and endpoints.
Table 1: In Vitro Anti-Leukemic Activity
| Drug | Target/Class | Cell Line(s) | IC50 Values | Time Point | Citation(s) |
| Venetoclax | BCL-2 Inhibitor | OCI-AML3 | ~8 nM | 72h | [1] |
| MOLM13 | ~5 nM | 72h | [1] | ||
| Gilteritinib | FLT3/AXL Inhibitor | MV4-11 (FLT3-ITD) | 0.29 nM (pFLT3) | 3h | [2][3] |
| MOLM-13 (FLT3-ITD) | 0.7 nM (pFLT3) | 3h | [2][3] | ||
| CI-994 | HDAC Inhibitor | BNML | Synergism with Cytarabine & Daunorubicin | N/A | [4] |
| This compound | Unknown | N/A | Data not available in searched literature | N/A | [5] |
N/A: Not available in the cited literature. pFLT3 refers to inhibition of FLT3 phosphorylation.
Table 2: In Vivo Anti-Leukemic Activity
| Drug | Animal Model | Dosing & Schedule | Key Efficacy Outcome | Citation(s) |
| This compound | Brown Norway (BN) Rat with AML | Oral, daily | >8-log leukemic cell kill; 40-50% cures with split-dosing | [5] |
| CI-994 | BN Rat with AML | N/A | Induced complete remissions at higher doses; active in combination with cytarabine/daunorubicin | [4] |
| Venetoclax | AML Mouse Model | 100 mg/kg, daily | Reduced leukemia burden | [6] |
| Gilteritinib | MV4-11 Xenograft (Mouse) | 3 mg/kg, oral, daily | 73.9% tumor growth inhibition | [7] |
| Tumor regression and improved survival | [2] | |||
| Ivosidenib | mIDH1 Xenograft (Mouse) | N/A | Dose- and exposure-dependent inhibition of 2-HG oncometabolite | [8] |
| Cytarabine + Daunorubicin | Xenograft Models | N/A (as CPX-351) | Greater cytotoxicity than non-liposomal drugs | [9][10] |
Experimental Protocols
This compound (in vivo)
-
Animal Model : Brown Norway (BN) rat model for human acute myelocytic leukemia (BNML).[5]
-
Drug Administration : this compound (GOE 1734; PD 104 208; NSC 328786) was administered orally on a repeated daily schedule. A split-dose regimen was also tested.[5]
-
Efficacy Evaluation : The primary endpoint was the reduction in the number of leukemic cells, quantified as a "log leukemic cell kill". Survival and cure rates were also monitored.[5]
-
Toxicity Assessment : Toxicity was evaluated, with a particular focus on the gastrointestinal tract and effects on normal pluripotent hematopoietic stem cells.[5]
CI-994 (in vitro & in vivo)
-
In Vitro Studies : The interaction between CI-994 and conventional chemotherapeutics (cytarabine, daunorubicin, mitoxantrone) was evaluated in the BNML cell line. Synergism was assessed.[4]
-
Animal Model : Brown Norway (BN) rat model for AML.[4]
-
Drug Administration : CI-994 was administered in combination with cytarabine, daunorubicin, or mitoxantrone.[4]
-
Efficacy Evaluation : In vivo efficacy was determined by monitoring for complete remissions and overall anti-leukemic activity.[4]
Gilteritinib (in vivo)
-
Animal Model : Female athymic nude mice were subcutaneously injected with 5 x 10^6 MV4-11 cells (human FLT3-ITD+ AML cell line).[7]
-
Study Groups : Mice were randomized into four groups (n=10 per group) 12 days after tumor implantation: vehicle control, Gilteritinib alone, AMG 176 (an MCL-1 inhibitor) alone, and Gilteritinib + AMG 176.[7]
-
Drug Administration : Gilteritinib was administered at a dose of 3 mg/kg daily.[7]
-
Efficacy Evaluation : Tumor volume was measured, and tumor growth inhibition (TGI) was calculated at day 22 post-implantation. Tumor regression was also assessed.[7]
Venetoclax (in vitro)
-
Cell Lines : Human AML cell lines OCI-AML3, THP-1, MV4;11, and MOLM13 were used.[1]
-
Methodology : Cells were treated with varying concentrations of Venetoclax (ABT199).[1]
-
Efficacy Evaluation : Cell viability was assessed at 24, 48, and 72 hours post-treatment to determine the half-maximal inhibitory concentration (IC50).[1]
Summary and Conclusion
This compound, an investigational agent studied in the late 1980s, demonstrated significant anti-leukemic activity in a preclinical rat model of AML.[5] Its acetylated derivative, CI-994, was later identified as an HDAC inhibitor, suggesting a potential epigenetic mechanism of action, and showed efficacy in combination with standard chemotherapy.[4]
However, a direct comparison of this compound with modern, established AML drugs is constrained by several factors:
-
Time Gap : The preclinical evaluation of this compound occurred decades before the development of current targeted therapies.
-
Model Systems : The use of a rat model for this compound contrasts with the more common use of mouse xenograft models for modern drugs, making direct cross-species comparisons unreliable.
-
Endpoints : Efficacy metrics have evolved. The "log cell kill" reported for this compound is not a standard endpoint in recent preclinical studies, which typically report IC50 values, tumor growth inhibition percentages, and survival data.[5]
Established drugs like the FLT3 inhibitor Gilteritinib and the BCL-2 inhibitor Venetoclax have well-defined mechanisms of action and have undergone rigorous preclinical and clinical evaluation, demonstrating potent activity in genetically defined patient populations.[6][7] Standard chemotherapy agents like cytarabine and daunorubicin remain a cornerstone of treatment, with newer formulations like CPX-351 showing improved preclinical efficacy.[9]
While the historical data on this compound is intriguing, particularly its high reported leukemic cell kill and oral availability, the lack of a defined mechanism of action and the absence of modern preclinical or any substantial clinical data make it difficult to position it relative to the current standard of care in leukemia treatment. The findings for its derivative, CI-994, suggest that the general class of HDAC inhibitors continues to be an area of interest in oncology. Further investigation of this compound would require re-evaluation using contemporary molecular and preclinical methodologies to ascertain its potential, if any, in the current landscape of leukemia therapeutics.
References
- 1. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CI-994 (N-acetyl-dinaline) in combination with conventional anti-cancer agents is effective against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a new oral drug against leukemia? Preclinical studies in a relevant rat model for human acute myelocytic leukemia (BNML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Venetoclax in Acute Myeloid Leukemia: Molecular Basis, Evidences for Preclinical and Clinical Efficacy and Strategies to Target Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Budget Impact Analysis of Using Daunorubicin-Cytarabine Liposome in Patients with Newly Diagnosed Therapy-Related AML or AML and Myelodysplasia-Related Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
Unveiling the Role of Dinaline in Protein Metabolism: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the novel antineoplastic drug Dinaline reveals its significant impact on protein metabolism, primarily through the disruption of amino acid transport. This guide provides a comparative overview of this compound's effects against two well-characterized modulators of protein metabolism, Rapamycin and Leucine, offering researchers, scientists, and drug development professionals a detailed examination of its potential mechanisms and applications.
This compound has been shown to induce distinct and reversible changes in amino acid transport, which is intrinsically linked to the regulation of protein synthesis and overall protein metabolism.[1] While the precise signaling pathways affected by this compound are still under investigation, its interference with amino acid availability strongly suggests an indirect influence on the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and protein synthesis.
This guide presents a side-by-side comparison of this compound with Rapamycin, a known mTOR inhibitor, and Leucine, an amino acid that activates the mTOR pathway. By examining their differential effects on key metabolic and signaling parameters, we can better understand the unique profile of this compound.
Comparative Efficacy on Protein Metabolism
The following tables summarize the quantitative effects of this compound, Rapamycin, and Leucine on crucial aspects of protein metabolism, including amino acid uptake and the activity of key downstream effectors of the mTOR signaling pathway.
Table 1: Effect on Amino Acid Transport
| Compound | Target Amino Acid/Analog | Cell Line/System | Concentration | % Inhibition of Uptake | Citation |
| This compound | α-aminoisobutyric acid (AIB) | SW707 colon carcinoma | 7 µM - 540 µM | 33% - 64% | [1] |
| This compound | Methionine | SW707 colon carcinoma | 7 µM - 540 µM | 24% - 36% (initial) | [1] |
Table 2: Comparative Effects on Protein Synthesis and mTORC1 Signaling
| Compound | Parameter | Cell Line/System | Concentration | Effect | Citation |
| This compound | Protein Synthesis | SW707 colon carcinoma | High concentrations | Cytostatic/Cytotoxic, implying inhibition | [1] |
| Rapamycin | Protein Synthesis | Human Skeletal Muscle | 16mg (oral dose) | Blocks stimulus-induced increase | [2][3] |
| Leucine | Protein Synthesis | Rat Skeletal Muscle | 100 µM - 200 µM | Stimulates | [4][5] |
| Rapamycin | p70S6K Phosphorylation | MKN45 cells | 20 nM | Significant decrease | [6][7] |
| Rapamycin | 4E-BP1 Phosphorylation | MKN45 cells | 20 nM | Significant decrease | [6][7] |
| Leucine | p70S6K Phosphorylation | Rat Skeletal Muscle | 100 µM - 200 µM | Increases | [4][5] |
| Leucine | 4E-BP1 Phosphorylation | Rat Skeletal Muscle | 100 µM - 200 µM | Increases | [4][5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Hypothesized signaling pathway for this compound's effect on protein synthesis.
Caption: Established mTORC1 signaling pathway modulated by Leucine and Rapamycin.
Caption: General experimental workflows for assessing protein synthesis and signaling.
Detailed Experimental Protocols
1. Protein Synthesis Assay ([³H]-Leucine Incorporation)
This protocol is a standard method for quantifying the rate of new protein synthesis in cultured cells.
-
Cell Culture and Treatment: Plate cells (e.g., SW707 colon carcinoma cells) in multi-well plates and allow them to adhere and grow to a desired confluency. Treat the cells with varying concentrations of this compound, Rapamycin, or Leucine for the desired time period. Include a vehicle-treated control group.
-
Radiolabeling: Following treatment, replace the medium with fresh medium containing [³H]-Leucine (e.g., 1 µCi/mL). Incubate the cells for a defined period (e.g., 1-4 hours) to allow for the incorporation of the radiolabeled amino acid into newly synthesized proteins.
-
Cell Lysis and Protein Precipitation: Terminate the incubation by washing the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer). Precipitate the total protein from the lysate by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).
-
Washing and Solubilization: Pellet the precipitated protein by centrifugation. Wash the pellet with 5% TCA and then with ethanol to remove unincorporated [³H]-Leucine and other contaminants. Solubilize the final protein pellet in a suitable solvent (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer an aliquot of the solubilized protein to a scintillation vial with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay). Normalize the counts per minute (CPM) to the protein concentration to determine the rate of [³H]-Leucine incorporation, which is indicative of the rate of protein synthesis.
2. Western Blot Analysis for mTORC1 Signaling Pathway Proteins
This protocol allows for the detection and quantification of the phosphorylation status of key proteins in the mTORC1 signaling pathway.
-
Cell Culture and Treatment: Culture and treat cells with this compound, Rapamycin, or Leucine as described in the protein synthesis assay protocol.
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Determine the protein concentration of each lysate.
-
SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of mTORC1 downstream targets, such as phospho-p70S6K (Thr389) and phospho-4E-BP1 (Thr37/46). Also, probe separate blots with antibodies against the total forms of these proteins for normalization.
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibodies and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Signal Detection and Quantification: Wash the membrane again and then add an enhanced chemiluminescence (ECL) substrate. Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software.
-
Data Analysis: Normalize the intensity of the phosphorylated protein bands to the intensity of the corresponding total protein bands to determine the relative phosphorylation level.
This comparative guide provides a framework for understanding the effects of this compound on protein metabolism. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in this compound's mechanism of action. The provided experimental protocols offer a robust methodology for conducting such investigations.
References
- 1. This compound inhibits amino acid transport and proliferation of colon carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin administration in humans blocks the contraction-induced increase in skeletal muscle protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
A Comparative Preclinical Safety Profile of Dinaline for Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety profile of Dinaline, an investigational cytostatic agent, with established chemotherapeutic drugs used in the treatment of Acute Myeloid Leukemia (AML). The comparison is based on publicly available data from non-clinical studies, primarily in rat models. The objective is to offer a structured overview of this compound's safety profile in relation to standard AML therapies, including cytarabine, daunorubicin, and etoposide.
Executive Summary
This compound, a 4-amino-N-(2'-aminophenyl)-benzamide, has demonstrated antineoplastic activity in preclinical models of leukemia. Long-term studies in rats suggest a complex toxicity profile, including modulation of carcinogenesis with both decreased and increased tumor incidence in a dose-dependent manner in various organs. In contrast to the well-documented myelosuppressive and organ-specific toxicities of standard AML drugs like cytarabine, daunorubicin, and etoposide, this compound's primary preclinical toxicities appear to be related to hormonal modulation and gastrointestinal effects. This guide presents available quantitative and qualitative safety data to facilitate a comparative assessment.
Quantitative Toxicity Data
The following tables summarize the available quantitative preclinical toxicity data for this compound and the selected comparator drugs. Due to the nature of the available data, the comparison is presented through acute and long-term toxicity studies.
Table 1: Acute Toxicity Data in Rats
| Compound | Administration Route | LD50 (mg/kg) | Key Acute Toxicities Observed |
| This compound | Oral | Data Not Available | Gastrointestinal toxicity |
| Cytarabine | Intravenous | Data Not Available | Myelosuppression, gastrointestinal toxicity, hepatotoxicity, nephrotoxicity[1] |
| Daunorubicin | Intravenous | 13 | Cardiotoxicity, myelosuppression |
| Intraperitoneal | 20 | Cardiotoxicity, myelosuppression[2] | |
| Etoposide | Intravenous | 82 | Myelosuppression, gastrointestinal toxicity, hypotension (with rapid infusion)[3] |
Table 2: Long-Term Toxicity Data in Rats
| Compound | Administration Route | Dose Levels (mg/kg/day) | Duration | Key Long-Term Toxicities and Effects Observed |
| This compound | Oral | 1, 3, 9 | 106 weeks | Increased survival in females (low/median doses). Reduced malignant tumors in males. Increased benign neoplasms in males. Dose-dependent decreased tumor incidence in hematopoietic/lymphatic tissue, mammary gland, and pituitary. Dose-dependent increased tumor incidence in the adrenal gland, gonads, and vagina.[4] |
| Cytarabine | Intravenous | 2-3 | 5-7 days (repeated cycles) | Alopecia, hepatotoxicity, and nephrotoxicity with repeated administration.[1] |
| Daunorubicin | Intravenous | 10 (single dose) | 8 months | Development of mammary tumors.[5] |
| Etoposide | Intravenous | 0.5 | 30 days | Irreversible testicular atrophy.[6] |
Experimental Protocols
Detailed methodologies for key toxicological assessments are crucial for the interpretation and comparison of safety data. Below are representative experimental protocols for acute and long-term toxicity studies.
Acute Oral Toxicity Study (Based on OECD Guideline 420)
This protocol outlines a standardized procedure for assessing the acute toxicity of a substance administered orally.
-
Test Animals: Healthy, young adult rats (Sprague-Dawley or Wistar strains), typically females, are used. Animals are fasted prior to dosing.
-
Dosage: A stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg) is employed. The starting dose is selected based on a preliminary sighting study to identify a dose that produces signs of toxicity without mortality.
-
Administration: The test substance is administered as a single oral dose via gavage.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior patterns), and body weight changes for at least 14 days.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
-
Endpoint: The study aims to identify the dose level that causes evident toxicity and to determine the LD50 (the dose lethal to 50% of the animals) or classify the substance based on its toxicity.
Long-Term Toxicity and Carcinogenicity Bioassay (Representative Protocol)
This protocol describes a general framework for evaluating the chronic toxicity and carcinogenic potential of a substance.
-
Test Animals: Rats are commonly used. Both sexes are included, with a sufficient number of animals per group (e.g., 50 males and 50 females) to allow for statistical analysis of tumor incidence.
-
Dosage: At least three dose levels (low, medium, and high) and a control group are used. The highest dose is typically the maximum tolerated dose (MTD), which is determined from shorter-term studies.
-
Administration: The test substance is administered daily, typically mixed in the diet or drinking water, or by gavage, for the majority of the animal's lifespan (e.g., 104 weeks for rats).
-
Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly. Hematology and clinical chemistry parameters are assessed at multiple time points.
-
Pathology: A complete necropsy is performed on all animals. A comprehensive histopathological examination of all organs and tissues is conducted.
-
Endpoints: The primary endpoints are the incidence, type, and location of neoplasms. Other endpoints include effects on survival, body weight, and organ toxicity.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a conceptual workflow for preclinical safety assessment and a hypothetical signaling pathway for this compound's potential hormone-related mechanism of action.
Caption: A generalized workflow for preclinical safety assessment of a new drug candidate.
Caption: A hypothetical signaling pathway illustrating this compound's potential hormone-related mechanism.
References
- 1. intravenous dose toxicity: Topics by Science.gov [science.gov]
- 2. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. fda.gov [fda.gov]
- 6. Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Preclinical Findings of Dinaline: A Comparative Guide for Researchers
An In-depth Analysis of Preclinical Data for the Antineoplastic Agent Dinaline and its Alternatives in Different Laboratory Settings
This guide provides a comprehensive overview of the preclinical findings for this compound (also known as GOE 1734, PD 104 208, and NSC 328786), a compound that has demonstrated notable antitumor activity in early-stage research. Tailored for researchers, scientists, and drug development professionals, this document compiles available data on this compound's efficacy, mechanism of action, and toxicity. It also presents a comparative analysis with established chemotherapeutic agents, 5-Fluorouracil (5-FU) and Etoposide, to offer context for its potential therapeutic applications. The guide includes detailed experimental methodologies where available, structured data tables for easy comparison, and visualizations of potential signaling pathways and experimental workflows to aid in the replication and further investigation of these preclinical findings.
In Vitro Efficacy: A Look at Cellular Responses
This compound has been shown to exert both cytostatic and cytotoxic effects on cancer cells in a concentration-dependent manner. Studies on the human colon carcinoma cell line SW707 revealed that lower concentrations of this compound led to a temporary halt in cell proliferation (cytostatic effect), while higher concentrations induced cell death (cytotoxic effect)[1].
Comparative IC50 Values
To provide a clear comparison of the in vitro potency of this compound and its alternatives, the following table summarizes the half-maximal inhibitory concentration (IC50) values against various cancer cell lines. It is important to note that direct comparative studies with this compound are limited, and the data for 5-FU and Etoposide are provided from studies on relevant cancer types to offer a benchmark.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| This compound | SW707 | Colon Carcinoma | Cytostatic at 7-540 µM | 24 hours | [1] |
| 5-Fluorouracil | HCT 116 | Colorectal Cancer | 185 | 24 hours | [2] |
| HCT 116 | Colorectal Cancer | 11.3 | 72 hours | [2] | |
| HT-29 | Colorectal Cancer | 11.25 | 120 hours | [2] | |
| SW48 | Colorectal Cancer | 19.85 | 48 hours | [3] | |
| LS180 | Colorectal Cancer | 58.22 | 48 hours | [3] | |
| Etoposide | CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | Median: 2.74 | Not Specified | [1] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Median: 2.74 | Not Specified | [1] | |
| REH | B-cell Precursor Acute Lymphoblastic Leukemia | Median: 2.74 | Not Specified | [1] | |
| HL-60 | Acute Myeloid Leukemia | Median: 2.74 | Not Specified | [1] |
Note: The study on this compound in SW707 cells described a range of concentrations leading to cytostatic effects rather than a specific IC50 value.
In Vivo Efficacy: Animal Model Studies
This compound has demonstrated significant antitumor activity in preclinical animal models of leukemia and colorectal cancer.
Brown Norway Acute Myelocytic Leukemia (BNML) Rat Model
In a well-established rat model for human acute myelocytic leukemia, daily oral administration of this compound resulted in a substantial reduction in leukemic cell burden, achieving at least an 8-log cell kill. Notably, the effect on normal hematopoietic stem cells was minimal, with less than a 1-log kill observed. A split-dose daily treatment regimen proved even more effective, leading to cures in 40-50% of the animals. However, this increased efficacy was associated with more pronounced gastrointestinal toxicity[4].
Acetoxymethylmethylnitrosamine-Induced Colorectal Carcinoma in Rats
In a chemically induced colorectal cancer model in Sprague-Dawley rats, this compound was highly effective at various dosages. The ratio of median tumor volume in treated versus control groups (T/C%) was as low as 0.4 at a dose of 10 mg/kg, indicating significant tumor growth inhibition. However, this efficacy was accompanied by considerable mortality, reaching 87% at the highest dose.
Derivatives of this compound, p-N-methylthis compound and p-N-acetylthis compound, also showed significant antitumor effects with varying degrees of toxicity. Notably, p-N-acetylthis compound at 7.0 mg/kg was found to be four times more effective than a combination of 5-FU and leucovorin (25 mg/kg each), with comparable toxicity[5].
Comparative In Vivo Efficacy
| Compound | Animal Model | Cancer Type | Key Efficacy Findings | Reference |
| This compound | Brown Norway Rat | Acute Myelocytic Leukemia | ≥ 8 log leukemic cell kill with repeated oral administration. | [4] |
| Sprague-Dawley Rat | Colorectal Carcinoma | T/C% of 0.4 at 10 mg/kg. | [5] | |
| 5-Fluorouracil | Nude Mouse Xenograft (CT26) | Colorectal Cancer | Reduced lung metastases and tumor suppression. | [2] |
| Orthotopic Nude Mouse (HT29) | Colorectal Cancer | Tumor growth inhibition of 33.3% as a single agent. | [6] | |
| Etoposide | Not available in a directly comparable leukemia model. |
Mechanism of Action: Unraveling the Molecular Pathways
While the precise mechanism of action for this compound is not fully elucidated, preclinical studies have provided some insights into its molecular effects. It is known to induce reversible changes in amino acid transport, protein metabolism, and DNA synthesis[1]. The chemical structure of this compound, 4-amino-N-(2'-aminophenyl)benzamide, and its observed DNA-DNA crosslinking activity suggest it may function as a DNA-damaging agent[7]. Furthermore, some evidence points towards a potential interaction with the Epidermal Growth Factor (EGF) receptor, thereby inhibiting cellular proliferation, and an ability to reduce the production of pro-inflammatory cytokines[4]. Long-term toxicity studies in rats also suggest a possible hormone-related mechanism of action due to observed changes in tumor incidence in endocrine-related organs[4].
Potential Signaling Pathway of this compound
Based on the available information, a hypothetical signaling pathway for this compound's anticancer activity is proposed below. This diagram illustrates the potential inhibition of the EGF receptor signaling cascade and the downstream consequences on cell cycle progression and DNA synthesis.
Caption: Hypothetical signaling pathway of this compound's anticancer effects.
Experimental Protocols
Replicating preclinical findings requires meticulous adherence to experimental protocols. While the full-text articles containing detailed methodologies for the primary this compound studies were not accessible, the following are summarized protocols based on the available information.
In Vitro Cytotoxicity Assay (Based on SW707 Colon Carcinoma Study)
-
Cell Culture: The human colon carcinoma cell line SW707 is cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations (ranging from 7 µM to 540 µM).
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle control.
-
Incubation: Cells are incubated with the drug for a specified period (e.g., 24 hours).
-
Assessment of Cell Viability/Proliferation:
-
MTT Assay: MTT solution is added to each well, and after incubation, the formazan crystals are dissolved. The absorbance is measured at a specific wavelength to determine cell viability.
-
Cell Counting: Cells are detached and counted using a hemocytometer or an automated cell counter to assess cell proliferation.
-
DNA Synthesis: Incorporation of radiolabeled thymidine (e.g., ³H-thymidine) into the DNA is measured to assess the rate of DNA synthesis.
-
Cell Cycle Analysis: Cells are stained with a DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
In Vivo Efficacy Study in the BNML Rat Leukemia Model
-
Animal Model: Inbred Brown Norway (BN) rats are used.
-
Leukemia Induction: A known number of BNML cells are injected intravenously into the rats.
-
Treatment Groups: Once the leukemia is established, rats are randomized into control and treatment groups.
-
Drug Administration: this compound is administered orally, either as a single daily dose or in a split-dose regimen. The control group receives a vehicle.
-
Monitoring:
-
Survival: Animals are monitored daily, and survival times are recorded.
-
Leukemic Burden: Peripheral blood samples are taken periodically to monitor the number of leukemic cells. At the end of the study, bone marrow and spleen can be analyzed to determine the extent of leukemic infiltration.
-
Toxicity: Body weight is monitored regularly, and animals are observed for any signs of toxicity, particularly gastrointestinal distress.
-
-
Data Analysis: Survival curves are generated and analyzed using the Kaplan-Meier method. The log cell kill is calculated based on the reduction in leukemic cell numbers.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo efficacy studies.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile and toxicity of a drug candidate is crucial for its development.
Pharmacokinetics
-
5-Fluorouracil (in rats): Following intravenous administration, 5-FU exhibits nonlinear kinetics with a clearance that decreases as the infusion rate increases. Its clearance is approximately 44 ml/kg/min after an IV bolus injection. It has little to no protein binding[1].
-
Etoposide (in rats): After intravenous administration, etoposide shows a biphasic decay profile with a distribution half-life of approximately 6.6 minutes and an elimination half-life of around 92 minutes. The clearance is about 47 ml/min/kg[6].
| Compound | Animal | Key Pharmacokinetic Parameters | Reference |
| This compound | Rat | Data not available | |
| 5-Fluorouracil | Rat | Clearance: ~44 ml/kg/min (IV bolus); Nonlinear kinetics | [1] |
| Etoposide | Rat | t1/2α: ~6.6 min; t1/2β: ~92 min; Clearance: ~47 ml/min/kg | [6] |
Toxicity Profile
-
This compound: In the BNML rat model, the dose-limiting toxicity was gastrointestinal. Long-term (106 weeks) administration in rats showed a complex toxicity profile, with a reduction in malignant tumors in males but an increase in benign neoplasms. It also led to a dose-dependent increase in tumors in the adrenal gland, gonads, and vagina, suggesting a potential hormone-related effect[4].
-
5-Fluorouracil: Common toxicities in preclinical models include myelosuppression, gastrointestinal toxicity (mucositis, diarrhea), and dermatological issues.
-
Etoposide: The primary dose-limiting toxicity is myelosuppression. Other potential toxicities include alopecia and secondary malignancies.
Conclusion and Future Directions
The available preclinical data suggest that this compound is a compound with significant antitumor activity, particularly in models of leukemia and colorectal cancer. Its efficacy, especially in the BNML rat model, is noteworthy. However, the associated toxicities, particularly gastrointestinal and potential long-term carcinogenic effects, warrant careful consideration.
For researchers aiming to replicate and build upon these findings, several key areas require further investigation:
-
Elucidation of the Mechanism of Action: A more precise understanding of this compound's molecular targets and the signaling pathways it modulates is crucial. Investigating its effects on the EGF receptor pathway and its potential hormonal activities would be valuable.
-
Detailed Pharmacokinetic and Pharmacodynamic Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies are needed to optimize dosing schedules and understand its therapeutic window.
-
Head-to-Head Comparative Studies: Well-controlled in vivo studies directly comparing this compound with standard-of-care agents in the same models would provide a clearer picture of its relative efficacy and safety.
-
Evaluation in a Broader Range of Models: Testing this compound in other cancer models, including patient-derived xenografts, would help to determine its broader therapeutic potential.
This guide provides a foundational summary of the preclinical work on this compound. By following the outlined experimental approaches and addressing the existing knowledge gaps, the scientific community can better evaluate the potential of this compound as a future cancer therapeutic.
References
- 1. Research Portal [iro.uiowa.edu]
- 2. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. 4-Amino-N-(2-aminophenyl)-benzamide | 58338-59-3 | ICA33859 [biosynth.com]
- 5. Pharmacokinetics of four 5-FU preparations administered rectally to rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and tissue distribution of liposomal etoposide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Publicly Available Data Limits Comprehensive Performance Analysis of Dinaline Against Resistant Cancer Cell Lines
A thorough review of available scientific literature reveals a significant scarcity of data on the performance of Dinaline, also known as GOE1734, against panels of resistant cancer cell lines. While early studies from the 1990s provide some initial insights into its mechanism of action in a sensitive colon carcinoma cell line, there is a notable absence of comparative data against resistant cell lines and other chemotherapeutic agents, which is crucial for a comprehensive evaluation in the context of current cancer research.
Initial research demonstrated that in the human colon carcinoma cell line SW707, this compound inhibits the uptake of amino acids, leading to a decrease in DNA synthesis, as evidenced by reduced thymidine incorporation.[1] This disruption of cellular processes results in a cytostatic effect at lower concentrations and a cytotoxic effect at higher concentrations, ultimately causing a cell cycle block at the S phase.[1]
Further investigation into combination therapies showed that this compound exhibits a synergistic effect with 2-deoxyglucose (dGlc) in the SW707 cell line.[2][3] This suggests a potential metabolic-based mechanism of action that could be exploited for therapeutic benefit.
However, a key limitation of the existing body of research is the lack of studies investigating this compound's efficacy in cancer cells that have developed resistance to standard chemotherapies. To provide a robust comparison guide for researchers, scientists, and drug development professionals, data on its performance in resistant models is essential. Such studies would typically involve establishing drug-resistant cell lines through continuous exposure to a specific drug and then evaluating the half-maximal inhibitory concentration (IC50) of this compound in these resistant cells compared to their sensitive parental counterparts.
Without this critical information, it is not possible to construct the requested quantitative data tables comparing this compound's performance with other alternatives in resistant cancer cell lines. Furthermore, the specific signaling pathways that this compound modulates to exert its effects have not been fully elucidated in the available literature, which is a prerequisite for creating the detailed signaling pathway diagrams as requested.
The following sections outline the generalized experimental protocols for assessing drug sensitivity and the signaling pathways that are often implicated in cancer cell proliferation and survival. These are provided for informational purposes, as specific data for this compound is unavailable.
General Experimental Protocols
1. Cell Culture and Maintenance:
Cancer cell lines, both sensitive and their derived resistant counterparts, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. They are maintained in a humidified incubator at 37°C with 5% CO2.
2. Generation of Resistant Cell Lines:
Resistant cell lines can be developed by continuously exposing the parental sensitive cell lines to gradually increasing concentrations of a specific chemotherapeutic agent (e.g., doxorubicin, cisplatin) over several months. The resistance of the resulting cell lines is then confirmed by determining their IC50 value for the selective agent and comparing it to the parental line.
3. Cytotoxicity Assays (MTT Assay):
To determine the IC50 values, cells are seeded in 96-well plates and treated with a range of concentrations of the drug (e.g., this compound and comparator drugs) for a specified period (e.g., 72 hours). Cell viability is then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated.
4. Cell Cycle Analysis:
Cells are treated with the drug for a specified time, then harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
5. Western Blot Analysis:
To investigate the effect of the drug on specific signaling pathways, cells are treated with the drug, and protein lysates are collected. The expression levels of key proteins in pathways of interest (e.g., apoptosis, cell cycle regulation) are then determined by Western blotting using specific antibodies.
Conceptual Diagrams of Relevant Cellular Processes
The following diagrams illustrate common experimental workflows and signaling pathways relevant to cancer drug efficacy studies.
References
Safety Operating Guide
Navigating the Safe Disposal of Dinaline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the proper disposal procedures for Dinaline, a potent antineoplastic agent. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide is based on the safety protocols for structurally similar aromatic amine compounds and general best practices for hazardous waste management.
Proper disposal of this compound is critical to protect both laboratory personnel and the environment. As a bioactive compound, improper disposal can have unforeseen consequences. This guide outlines the necessary precautions, personal protective equipment (PPE), and step-by-step procedures for the safe management of this compound waste.
Hazard Assessment and Analogue Data
| Hazard Class | GHS Hazard Statement (H-Code) | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation/Damage | H318 / H319 | Causes serious eye damage / Causes serious eye irritation. |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
| Genetic Defects | H341 | Suspected of causing genetic defects. |
| Aquatic Hazard | H402 | Harmful to aquatic life. |
This data is based on safety information for structurally related compounds and should be used as a precautionary guide for handling this compound.
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for the disposal of this compound waste. This workflow is designed to ensure safety and compliance with hazardous waste regulations.
This compound Waste Disposal Workflow
Experimental Protocol for Disposal:
As no specific neutralization protocol for this compound has been identified, chemical treatment of this compound waste is not recommended without a thorough risk assessment and validation. The primary and recommended method of disposal is through a licensed hazardous waste management company.
-
Segregation: Collect all this compound-contaminated materials, including unused product, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, in a dedicated and clearly labeled hazardous waste container.
-
Containerization: The waste container must be made of a material compatible with this compound and must have a secure, tight-fitting lid. Label the container clearly with "Hazardous Waste," the name "this compound," and the approximate quantity.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste. Adhere to all local, regional, and national regulations for hazardous waste disposal.
Emergency Procedures
In the event of a spill or exposure to this compound, follow these immediate safety measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a designated hazardous waste container for disposal.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment, and fostering a culture of safety and responsibility in the workplace.
Personal protective equipment for handling Dinaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Dinaline, an antineoplastic agent. Adherence to these procedures is essential to ensure personal safety and mitigate environmental contamination.
Chemical Identification and Properties
This compound is an antineoplastic agent and a precursor to CI-994.[1] It is a potent anticancer agent with demonstrated cytotoxicity and antitumor activity.[2]
| Property | Value | Source |
| CAS Number | 58338-59-3 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₃N₃O | [1][2][3] |
| Molecular Weight | 227.26 g/mol | [1][2][3] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO to 100 mM, Soluble in ethanol to 25 mM (with warming) | [1] |
| Storage | Store at +4°C under desiccating conditions. The product can be stored for up to 12 months. | [1] |
Personal Protective Equipment (PPE)
Due to its classification as an antineoplastic agent, stringent PPE protocols must be followed at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile or latex gloves. | Prevents skin contact and absorption. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Lab Coat | Disposable, solid-front gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of aerosol generation. | Protects against inhalation of hazardous particles. |
Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for safe handling in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound Waste | Labeled, sealed, and puncture-resistant hazardous waste container. | Segregate from other chemical waste. Arrange for pickup by a licensed hazardous waste disposal service. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled, sealed, and puncture-resistant hazardous waste container. | Dispose of immediately after use. Do not attempt to clean and reuse disposable items. |
| Contaminated PPE (gloves, gown) | Labeled, sealed hazardous waste bag within the designated work area. | Doff PPE carefully to avoid self-contamination and place directly into the waste bag. |
| Liquid Waste (solutions containing this compound) | Labeled, sealed, and chemically compatible hazardous waste container. | Do not pour down the drain. Arrange for pickup by a licensed hazardous waste disposal service. |
The following decision tree provides guidance on the appropriate disposal pathway for materials potentially contaminated with this compound.
Caption: A decision tree for the proper disposal of materials that may be contaminated with this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill | Alert others in the area. Wear appropriate PPE. Contain the spill with absorbent material. Clean the area with a suitable decontaminating agent. Dispose of all cleanup materials as hazardous waste. |
| Major Spill | Evacuate the area immediately. Alert your institution's emergency response team. Do not attempt to clean up a major spill without specialized training and equipment. |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
